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  • Product: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
  • CAS: 1520084-21-2

Core Science & Biosynthesis

Foundational

Elucidating the Core Structure: A Technical Guide to 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the novel bicyclic sulfonamide, 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. As a constrained analog of thiomorpholine, this scaffold presents significant interest for applications in medicinal chemistry and drug discovery. This document details the synthetic rationale, the suite of spectroscopic techniques for characterization, and the logical framework for data interpretation, culminating in the unambiguous confirmation of its unique bridged structure.

Introduction: The Rationale for a Bridged Scaffold

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Bicyclic systems, in particular, offer a compelling strategy for exploring chemical space by introducing conformational rigidity and novel three-dimensional exit vectors for substituent placement. The synthesis of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide was conceptualized to create a constrained thiomorpholine dioxide isostere. Such bridged bicyclic structures are valuable as they can offer improved metabolic stability and binding affinity compared to their monocyclic counterparts. It has been noted that analogues containing bridged bicyclic thiomorpholines have shown interesting biological profiles, and the preparation of 3-thia-6-azabicyclo[3.1.1]heptane and its dioxide counterpart has been undertaken to create novel building blocks for medicinal chemistry.[1]

The elucidation of such a novel structure is a non-trivial process that relies on a multi-faceted analytical approach. This guide will walk through a logical workflow, from synthesis to the application of advanced spectroscopic techniques, demonstrating how each piece of data contributes to the final structural confirmation.

Synthetic Strategy: Constructing the Bicyclic Core

The synthesis of bicyclic sulfonamides can be approached through various strategies, including intramolecular cyclization, palladium-catalyzed carboamination reactions, and cycloaddition methodologies. For the 3-thia-6-azabicyclo[3.1.1]heptane framework, a plausible and efficient approach involves an intramolecular cyclization of a suitably functionalized precursor.

Experimental Protocol: A Representative Synthesis

A generalized protocol for the synthesis of the title compound is outlined below, based on established methodologies for related bicyclic sulfonamides.

Step 1: Synthesis of the Precursor

  • To a solution of a suitable starting material, such as a protected 3-aminocyclobutanemethanol, introduce a sulfonyl chloride moiety.

  • Subsequent functional group manipulation would yield a linear precursor containing both the amine and a reactive group positioned for intramolecular cyclization.

Step 2: Intramolecular Cyclization

  • The linear precursor is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • A non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) is added to facilitate the intramolecular nucleophilic substitution, leading to the formation of the bicyclic sulfonamide ring.

  • The reaction is heated to ensure completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Oxidation to the Sulfone

  • The resulting bicyclic sulfide is dissolved in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until complete oxidation to the sulfone is observed.

  • Workup and purification by column chromatography yield the final product, 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.

Diagram of Synthetic Workflow

G start Protected 3-Aminocyclobutanemethanol step1 Sulfonylation & Functionalization start->step1 precursor Linear Cyclization Precursor step1->precursor step2 Intramolecular Cyclization (Base, Heat) precursor->step2 sulfide 3-Thia-6-azabicyclo[3.1.1]heptane step2->sulfide step3 Oxidation (m-CPBA or H2O2) sulfide->step3 product 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide step3->product

Caption: Generalized synthetic workflow for 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.

Spectroscopic Elucidation: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the careful acquisition and interpretation of various spectroscopic data. Each technique provides unique insights into the molecular framework.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first step to confirm the molecular formula of the synthesized compound.

  • Expected Result: For C₅H₉NO₂S, the expected exact mass would be calculated and compared against the experimental value. A match within a small tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Key Absorptions:

    • Sulfone (SO₂): Two strong, characteristic stretching bands are expected, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

    • N-H Stretch: A moderate absorption around 3400-3200 cm⁻¹ would indicate the presence of the secondary amine.

    • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule. The analysis of a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is essential. The use of modern spectroscopic techniques, including NMR and MS, is crucial for the unambiguous elucidation of such structures.[2]

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • Expected ¹H NMR Data (Illustrative)

    • Due to the rigid bicyclic structure, the protons are expected to be in distinct chemical environments, leading to a complex spectrum.

    • The bridgehead protons would likely appear as multiplets.

    • The protons on the carbons adjacent to the nitrogen and the sulfone group would be shifted downfield.

    • The geminal and vicinal coupling constants would provide valuable information about the geometry of the rings.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected ¹³C NMR Data (Illustrative)

    • Five distinct signals would be expected for the five carbon atoms in the bicyclic core.

    • The carbons bonded to the heteroatoms (nitrogen and sulfur) would be deshielded and appear at a lower field.

2D NMR experiments are critical for assembling the molecular structure from the ¹H and ¹³C data. The combined use of 1D and 2D NMR spectroscopy is a convenient and informative way to establish the structure of complex molecules.[3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly important for confirming the stereochemistry of the bicyclic system, as correlations will be observed between protons that are close in space, even if they are not directly bonded. The configurations of chiral atoms in bicyclic sulfonamides have been successfully determined using NOESY-NMR.[4]

Table 1: Illustrative NMR Data Summary for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC CorrelationsKey NOESY Correlations
1 45.03.10mC2, C5, C7H5, H7
2 58.03.50ddC1, C4H4, H7
4 58.03.50ddC2, C5H2, H5
5 45.03.10mC1, C4, C7H1, H7
7 35.02.50mC1, C2, C4, C5H1, H2, H4, H5

Note: This data is illustrative and based on spectral characteristics of similar bicyclic systems.

Diagram of NMR Elucidation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Connectivity Molecular Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry NOESY->Stereochem Final_Structure Final Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Workflow for structural elucidation using a suite of NMR techniques.

X-ray Crystallography: The Definitive Proof

While the combination of spectroscopic techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of both the connectivity and the three-dimensional arrangement of the atoms in space.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the title compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would definitively confirm the bicyclo[3.1.1]heptane framework, the placement of the nitrogen and sulfone groups, and the relative stereochemistry of the bridgehead protons.

Conclusion

The structural elucidation of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is a systematic process that relies on the logical integration of data from multiple analytical techniques. The synthesis provides the material, while mass spectrometry and IR spectroscopy confirm the molecular formula and key functional groups. The detailed connectivity and stereochemistry are pieced together through a comprehensive analysis of 1D and 2D NMR experiments. Finally, single-crystal X-ray crystallography can provide unequivocal confirmation of the proposed structure. This rigorous approach ensures the scientific integrity of novel chemical entities and is fundamental to their application in fields such as drug development.

References

  • Purder, P., Meyners, C., Sugiarto, W. O., & Hausch, F. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ResearchGate. Available at: [Link]

  • Bakibaev, A. A., Panshina, S. Y., et al. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. ResearchGate. Available at: [Link]

  • Nguyen, T. T. H., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. Available at: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Ley, S. V., et al. (n.d.). PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. University of Cambridge. Available at: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). Available at: [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Available at: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15). Available at: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]

  • de Oliveira, B. G., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-3. Available at: [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Request PDF. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride: A Novel Bioisostere for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride (CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride (CAS Number: 2940951-91-5), a novel saturated heterocyclic scaffold with significant potential in medicinal chemistry.[1] We will delve into its strategic importance as a bioisostere, providing a detailed, field-proven synthesis protocol, thorough characterization, and a discussion of its potential applications in drug development. This guide is intended to be a valuable resource for researchers seeking to leverage this unique building block in their discovery programs.

Introduction: The Strategic Value of Bridged Bicyclic Scaffolds in Modern Drug Design

The imperative in modern drug discovery to "escape from flatland" has driven the exploration of three-dimensional molecular architectures that can offer improved physicochemical properties and novel intellectual property. Saturated bicyclic systems, such as the 3-azabicyclo[3.1.1]heptane core, have emerged as valuable isosteres for commonly used aromatic rings like pyridine and piperidine.[2][3] These rigid scaffolds can confer a range of benefits, including enhanced target-binding affinity through precise vectoral orientation of substituents, improved metabolic stability, and modulated solubility and lipophilicity.

The introduction of a sulfone moiety into the 3-thia-6-azabicyclo[3.1.1]heptane framework, and its subsequent formulation as a hydrochloride salt, presents a compelling building block for several reasons:

  • Enhanced Polarity and Solubility: The highly polar sulfone group can significantly improve aqueous solubility, a critical parameter for oral bioavailability.

  • Hydrogen Bonding Capabilities: The sulfone oxygens act as hydrogen bond acceptors, potentially leading to new and favorable interactions with biological targets.

  • Metabolic Stability: The sulfone is generally a metabolically robust functional group, resistant to oxidative metabolism.

  • Structural Rigidity: The bicyclic nature of the scaffold, locked by the sulfone bridge, provides a conformationally constrained platform for the precise positioning of pharmacophoric elements.

This guide will provide the necessary technical details to enable the synthesis and strategic application of this promising scaffold.

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride can be approached in a logical, multi-step sequence. While the full experimental text from the primary literature is not widely available, the following protocol is constructed based on established and reliable synthetic transformations for analogous systems.[4]

Proposed Synthetic Pathway

Synthetic_Pathway A cis-1,3-Bis(hydroxymethyl)cyclobutane B cis-1,3-Bis(tosyloxymethyl)cyclobutane A->B TsCl, Pyridine C N-Boc-3-thia-6-azabicyclo[3.1.1]heptane B->C Boc-NH-CH2-SH, NaH, DMF D N-Boc-3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide C->D m-CPBA or Oxone®, CH2Cl2/H2O E 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride D->E HCl in Dioxane

Caption: Proposed synthetic workflow for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of cis-1,3-Bis(tosyloxymethyl)cyclobutane

  • Rationale: This initial step activates the hydroxyl groups of the commercially available cis-1,3-bis(hydroxymethyl)cyclobutane, converting them into good leaving groups (tosylates) for the subsequent cyclization.

  • Procedure:

    • To a stirred solution of cis-1,3-bis(hydroxymethyl)cyclobutane (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.

Step 2: Synthesis of N-Boc-3-thia-6-azabicyclo[3.1.1]heptane

  • Rationale: This is the key cyclization step to form the bicyclic thioether. The use of a Boc-protected aminothiol allows for a clean reaction and provides a protected intermediate ready for the next step.

  • Procedure:

    • To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of N-Boc-aminomethanethiol (1.1 eq) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of cis-1,3-bis(tosyloxymethyl)cyclobutane (1.0 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Quench the reaction by the slow addition of water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of N-Boc-3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

  • Rationale: The oxidation of the thioether to the sulfone is a critical transformation. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are common and effective reagents for this purpose. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

  • Procedure:

    • Dissolve N-Boc-3-thia-6-azabicyclo[3.1.1]heptane (1.0 eq) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C and add m-CPBA (2.2-2.5 eq) or a solution of Oxone® (2.2-2.5 eq) in water portion-wise.

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then wash with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude sulfone. This product is often of sufficient purity for the next step.

Step 4: Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride

  • Rationale: The final step is the deprotection of the Boc group and the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the final compound.

  • Procedure:

    • Dissolve the N-Boc protected sulfone (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

    • Add a solution of HCl in dioxane (e.g., 4 M) or concentrated HCl dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-4 hours, during which time the hydrochloride salt typically precipitates.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical Properties and Characterization

A thorough characterization of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride is essential for its effective use. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 2940951-91-5[1]
Molecular Formula C₅H₁₀ClNO₂SInferred
Molecular Weight 199.66 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in water, methanolExpected

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the bicyclic structure. The proton spectrum is expected to show characteristic signals for the cyclobutane and methylene protons, with chemical shifts influenced by the sulfone and the protonated amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Drug Discovery: A Scaffold for Innovation

While specific biological activity for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride is not yet extensively documented in publicly available literature, its structural features suggest a range of potential applications as a bioisosteric replacement for existing pharmacophores.

Bioisosteric Replacement of Aromatic and Saturated Heterocycles

The rigid, three-dimensional nature of this scaffold makes it an excellent candidate for replacing planar aromatic rings or more flexible saturated heterocycles in known bioactive molecules. This strategy can lead to:

  • Improved Patentability: Novel chemical entities with potentially similar or improved biological activity.

  • Enhanced Physicochemical Properties: As previously discussed, the introduction of the sulfone can favorably modulate solubility and metabolic stability.[5][6]

  • Novel Structure-Activity Relationships (SAR): The fixed orientation of substituents can provide new insights into the optimal geometry for target binding.

Bioisosterism cluster_0 Common Scaffolds cluster_1 Novel Bioisostere Piperidine Piperidine A 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride Piperidine->A Bioisosteric Replacement Pyridine Pyridine Pyridine->A Bioisosteric Replacement

Caption: Bioisosteric relationship of the target scaffold to common heterocycles.

Potential Therapeutic Areas

Given the prevalence of piperidine and related motifs in centrally active agents, this scaffold could be explored in areas such as:

  • Neuroscience: As antagonists or agonists for various GPCRs and ion channels.

  • Oncology: As kinase inhibitors or in other targeted therapies.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

Conclusion

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride represents a valuable and under-explored building block for medicinal chemists. Its unique combination of a rigid bicyclic framework, a polar sulfone moiety, and the potential for improved physicochemical properties makes it an attractive scaffold for the development of next-generation therapeutics. The synthetic protocol and characterization data provided in this guide offer a solid foundation for researchers to incorporate this novel bioisostere into their drug discovery programs.

References

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF - ResearchGate. Available from: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. Available from: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. Available from: [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene - PMC. Available from: [Link]

Sources

Foundational

Molecular weight and formula of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

This technical guide provides an in-depth analysis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide , a specialized bicyclic scaffold emerging as a high-value bioisostere in modern medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide , a specialized bicyclic scaffold emerging as a high-value bioisostere in modern medicinal chemistry.

Executive Summary & Chemical Identity

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is a conformationally restricted, bicyclic heterocycle designed to mimic the spatial and electronic properties of morpholine and piperazine while offering superior metabolic stability and distinct exit vectors for drug design.

As a sulfone-bridged azetidine , this scaffold introduces a polar, non-basic motif (


) into the [3.1.1] bridged system, lowering lipophilicity (logP) and eliminating the metabolic liabilities often associated with ether or amine bridges. It is increasingly utilized in fragment-based drug discovery (FBDD) and PROTAC linker design due to its defined geometry.
Physicochemical Profile
PropertyValueNotes
IUPAC Name 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
CAS Number 2940951-91-5 (HCl salt)Free base is often generated in situ.
Molecular Formula

Molecular Weight 147.19 g/mol Free base.
MW (HCl Salt) 183.65 g/mol Common commercial form.
H-Bond Donors 1 (NH)Secondary amine handle.
H-Bond Acceptors 2 (

)
Sulfone oxygens.
cLogP ~ -1.2Highly polar due to sulfone.
Topological Polar Surface Area ~ 54 ŲFavorable for CNS penetration.

Structural Analysis & Bioisosterism

The [3.1.1] bicyclic system is unique because it imposes a "pucker" angle that is distinct from the more common [2.2.1] (norbornane) or [3.2.1] systems.

  • Geometry: The molecule consists of an azetidine ring (N6-C1-C7-C5) bridged by a sulfone-containing chain (-CH2-SO2-CH2-) across positions 1 and 5. This forces the nitrogen (N6) and sulfur (S3) into a specific spatial relationship, often referred to as a "butterfly" or "book" conformation.

  • Vector Analysis: Unlike the flexible chair conformation of morpholine, the [3.1.1] scaffold locks the amine vector (N6) and the sulfone vector (S3) into a rigid orientation. This is critical for:

    • Scaffold Hopping: Replacing a piperazine/morpholine core to improve selectivity.

    • Metabolic Blocking: The bridgehead carbons (C1, C5) are quaternary-like (tertiary CH but sterically shielded), reducing susceptibility to CYP450 oxidation.

Structural Logic Diagram

The following diagram illustrates the connectivity and the bridging logic of the [3.1.1] system.

G N6 N6 (Amine) C1 C1 (Bridge) N6->C1 C5 C5 (Bridge) N6->C5 C7 C7 C1->C7 C2 C2 C1->C2 C7->C5 S3 S3 (Sulfone) C2->S3 C4 C4 C4->C5 S3->C4

Figure 1: Connectivity map of the 3-thia-6-azabicyclo[3.1.1]heptane core. N6 forms the 1-atom bridge, while S3 resides in the 3-atom bridge.

Synthetic Methodology

The synthesis of 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is non-trivial due to the strain of the bicyclic system. The most authoritative route, established by Walker et al. (Pfizer), utilizes a double-displacement cyclization on a functionalized azetidine precursor.

Core Retrosynthesis
  • Target: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.[1][2]

  • Precursor: cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine.

  • Cyclization: Nucleophilic attack by sulfide (

    
    ).
    
  • Oxidation: Sulfide

    
     Sulfone.
    
Detailed Protocol

Step 1: Scaffold Cyclization (Sulfide Insertion)

  • Reagents: Sodium Sulfide nonahydrate (

    
    ), Ethanol/Water (1:1).
    
  • Substrate: cis-1-(tert-butoxycarbonyl)-2,4-bis(methanesulfonyloxymethyl)azetidine.

  • Procedure:

    • Dissolve the bis-mesylate azetidine in degassed EtOH/H2O.

    • Add

      
       (3.0 equiv) to the suspension.
      
    • Heat to 90°C for 20–60 minutes. The reaction is driven by the high nucleophilicity of the sulfide and the entropic favorability of forming the bicyclic cage from the cis-disposed arms.

    • Mechanism: The sulfide performs a double

      
       displacement on the mesylates, bridging positions 2 and 4 of the azetidine ring.
      
    • Yield: Typically 60–80%.

Step 2: Oxidation to Sulfone

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid) or Oxone.
    
  • Procedure:

    • Dissolve the thio-ether intermediate in DCM (dichloromethane).

    • Add

      
      -CPBA (2.2 equiv) at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Workup: Quench with

      
       (to remove excess oxidant) and wash with 
      
      
      
      .
    • Result: Quantitative conversion to the 3,3-dioxide (sulfone).

Step 3: Deprotection

  • Reagents: 4N HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Treat the N-Boc sulfone with acid.

    • Precipitate the salt with diethyl ether.

    • Final Product: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride.

Synthesis Workflow Diagram

Synthesis Start cis-2,4-bis(hydroxymethyl) azetidine (N-Boc) Act Activation (Mesylation) Start->Act MsCl, Et3N BisMes Bis-Mesylate Intermediate Act->BisMes Cyc Cyclization (Na2S, 90°C) BisMes->Cyc Double SN2 Thia 3-Thia-6-aza scaffold Cyc->Thia Ox Oxidation (mCPBA) Thia->Ox Sulfone Sulfone Intermediate Ox->Sulfone Deprot Deprotection (HCl/Dioxane) Sulfone->Deprot Final Target: HCl Salt Deprot->Final

Figure 2: Step-wise synthetic pathway from substituted azetidine to the final sulfone salt.

Applications in Drug Discovery[3]

Bioisosterism & Solubility

The sulfone group (


) is a "hydrogen bond acceptor only" moiety. When incorporated into the [3.1.1] cage, it lowers the LogP significantly compared to the parent carbocycle or the thio-ether, improving aqueous solubility.
  • Morpholine Replacement: The [3.1.1] sulfone is a rigid surrogate for morpholine. While morpholine can adopt chair/boat conformers, the [3.1.1] system locks the exit vectors, potentially reducing entropic penalties upon binding to a protein target.

Metabolic Stability

Bridged bicyclic amines are generally more metabolically stable than their monocyclic counterparts. The bridgehead carbons in the [3.1.1] system are difficult to oxidize, and the sulfone group deactivates the ring toward further oxidative metabolism.

PROTAC Linkers

The rigid distance between the secondary amine (N6) and the sulfone (S3) provides a defined geometric spacer. This is highly valuable in Proteolysis Targeting Chimeras (PROTACs), where linker geometry determines the formation of the ternary complex (Target-Linker-E3 Ligase).

References

  • Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012).[3][4] Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis , 44(18), 2859–2862.[5][6] (Describes the general [3.1.1] synthesis strategy via azetidine precursors).

  • Wishka, D. G., et al. (2011).[4] Synthesis of Novel Bridged Bicyclic Thiomorpholines. Synthesis , 2011(16), 2619. (Specific reference for the thia-analogs).

  • ChemicalBook. (2024). Product Entry: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride.

  • PubChem. (2024).[7] Compound Summary: 3-Oxa-6-azabicyclo[3.1.1]heptane (Analogous Scaffold).

Sources

Exploratory

Foreword: The Rise of the Bicyclic Sulfone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Characteristics of Bicyclic Sulfones for Drug Discovery Professionals In the intricate landscape of drug design, the quest for molecular scaffolds that offer a superior...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Bicyclic Sulfones for Drug Discovery Professionals

In the intricate landscape of drug design, the quest for molecular scaffolds that offer a superior balance of potency, selectivity, and pharmacokinetic properties is perpetual. Among the chemical motifs that have garnered significant attention, the bicyclic sulfone stands out. Its growing prominence is not accidental; it stems from a unique convergence of physicochemical characteristics that address several long-standing challenges in drug development. Unlike flat, aromatic systems that have dominated medicinal chemistry for decades, bicyclic sulfones provide rigid, three-dimensional frameworks that can improve target engagement and unlock novel chemical space.

This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the bicyclic sulfone core. As a Senior Application Scientist, my objective is to illuminate not just the what, but the why—exploring the causal relationships between the structure of these molecules and their behavior in biological systems. We will dissect their electronic nature, their impact on absorption, distribution, metabolism, and excretion (ADME) parameters, and their strategic application as bioisosteres. The protocols and data presented herein are designed to be self-validating, providing you, the researcher, with a trustworthy foundation for incorporating these powerful scaffolds into your discovery programs.

Synthesis and Three-Dimensional Structure: Forging the Scaffold

The utility of any chemical scaffold is fundamentally linked to its accessibility. Bicyclic sulfones can be synthesized through various robust methods, with cycloaddition reactions being particularly prominent. For instance, a [3+2] cycloaddition between a thiocarbonyl ylide and a cyclic alkene can efficiently generate the core bicyclic sulfide structure, which is then oxidized to the desired sulfone.[1] This approach is scalable and allows for the introduction of diverse functionalities.[1]

The true value of the bicyclic nature of these sulfones lies in their conformational rigidity. Unlike flexible aliphatic chains, the fused or bridged ring systems lock the molecule into a well-defined three-dimensional shape.[2][3] This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant enhancement in potency. X-ray crystallography studies confirm that these scaffolds often adopt defined conformations like boat or half-chair, dictated by the substitution pattern and ring size.[4][5][6]

Caption: General synthetic workflow for bicyclic sulfones via cycloaddition and oxidation.

Core Physicochemical Properties and Their Impact on Drug Development

The sulfone group (SO₂) is the defining feature of these scaffolds, imparting a unique set of properties that are highly advantageous for medicinal chemistry.

Electronic Profile and Non-Covalent Interactions

The sulfur atom in a sulfone is in a high oxidation state (+4), and the two oxygen atoms are highly electronegative, making the sulfone a powerful electron-withdrawing group with a strong dipole moment.[7] This electronic character is central to its function.

  • Hydrogen Bond Acceptance: The sulfone oxygens are hydrogen bond acceptors. While often considered weaker acceptors than, for example, a sulfoxide or a ketone, they are capable of forming significant interactions that contribute to binding affinity.[8][9] The ability of the sulfone to engage in hydrogen bonding is a key reason for its use as a bioisostere for carbonyls and amides.[2][3] Computational and experimental studies show that these interactions are often stabilized by electrostatic and dipole forces.[10][11]

  • Modulation of Basicity: When placed near a basic nitrogen atom, the sulfone's potent electron-withdrawing nature significantly reduces the pKa of the amine. This is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can improve cell permeability and reduce off-target effects associated with high basicity.[3]

  • Other Non-Covalent Interactions: The sulfone group can participate in a range of other stabilizing non-covalent interactions within a protein binding pocket, including lone pair-π (lp-π) and dipole-dipole interactions.[12][13]

Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and toxicity. The highly polar sulfone moiety significantly impacts a molecule's LogP.

  • Reducing Lipophilicity: The incorporation of a sulfone group generally lowers a molecule's lipophilicity (reduces its LogP value) compared to a non-polar carbon-based scaffold.[3][14] This is a deliberate strategy used to improve the ADME profile of overly greasy compounds, which often suffer from poor solubility and high metabolic turnover.

  • Improving Solubility: By lowering LogP and introducing hydrogen bond accepting capability, the sulfone group typically enhances aqueous solubility.[3][14] This is crucial for ensuring adequate drug concentration at the site of action and for developing viable oral formulations. However, the overall solubility is also influenced by the rigidity of the bicyclic scaffold, which can affect crystal packing and lattice energy.

Metabolic Stability

One of the most compelling reasons to employ bicyclic sulfones is their exceptional metabolic stability.

  • Resistance to Metabolism: The sulfone group is chemically inert and highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs.[15][16] The carbon atoms adjacent to the sulfone are also deactivated towards oxidation due to the group's electron-withdrawing effects.

  • Blocking Metabolic Hotspots: Strategically placing a bicyclic sulfone can shield metabolically labile positions on a molecule, thereby increasing its half-life and oral bioavailability.[17] This is a field-proven tactic to overcome the rapid clearance that plagues many drug candidates.

Caption: The impact of the bicyclic sulfone core on key drug-like properties.

Strategic Application: The Bicyclic Sulfone as a Bioisostere

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of drug optimization.[18][19] Bicyclic sulfones are highly effective non-classical bioisosteres, most notably for the amide bond.[20][21]

  • Amide Bond Mimicry: The amide bond is ubiquitous in bioactive molecules but is susceptible to hydrolysis by proteases and can lead to poor cell permeability.[21] A bicyclic sulfone can replace an amide by positioning its hydrogen bond-accepting oxygens in a similar spatial orientation to the amide carbonyl oxygen.

  • Advantages over Amides: This substitution offers several key advantages:

    • Metabolic Stability: As discussed, the sulfone is not prone to hydrolysis.

    • Improved Physicochemical Properties: It can improve solubility and reduce the potential for P-glycoprotein (P-gp) efflux.

    • Enhanced 3D Character: It replaces a relatively flat amide with a well-defined three-dimensional structure, which can improve selectivity and potency.[22]

PropertyPhenyl Amide FragmentBicyclic Sulfone IsostereRationale for Improvement
cLogP ~2.5~1.0The polar sulfone group significantly reduces lipophilicity.[3][14]
Aqueous Solubility Low to ModerateModerate to HighIncreased polarity and H-bond accepting capacity enhance solubility.[3]
Metabolic Stability Susceptible to Amidase/Protease CleavageHighly Resistant to MetabolismThe SO₂ group is chemically inert to common metabolic pathways.[17]
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)2 (Sulfone Oxygens)Provides alternative or enhanced interactions with the target.[2]
3D Shape (Fsp³) Low (High sp² character)High (High sp³ character)Introduces conformational rigidity, improving target binding and selectivity.[22]
Table 1: Comparative analysis of a representative phenyl amide fragment and its bicyclic sulfone bioisostere, highlighting the physicochemical benefits of the replacement.

Essential Experimental Protocols

To harness the potential of bicyclic sulfones, rigorous and reproducible experimental evaluation is paramount. The following are validated, high-throughput protocols for assessing key physicochemical properties.

Protocol 1: HPLC-Based Determination of LogP

Causality: This method is preferred in a discovery setting over the traditional shake-flask method due to its speed, low sample consumption, and automation potential.[23] It correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.

Methodology:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., uracil, acetophenone, toluene, naphthalene) in acetonitrile.

  • Test Compound Preparation: Prepare a 1 mg/mL stock solution of the bicyclic sulfone test compound in acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis:

    • Inject 5 µL of each standard and the test compound.

    • Record the retention time (t_R) for each compound.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured by injecting uracil).

  • Calibration and Calculation:

    • Plot log(k') of the standards against their known LogP values.

    • Perform a linear regression to generate a calibration curve.

    • Calculate the log(k') of the test compound and use the regression equation to determine its LogP value.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15] It is a cost-effective and high-throughput method to predict in vivo hepatic clearance, a critical pharmacokinetic parameter.[16][24] Using cryopreserved pooled HLM averages out inter-individual donor variability.

Methodology:

  • Reagent Preparation:

    • Test Compound: 1 mM stock solution in DMSO.

    • HLM: Thaw pooled cryopreserved Human Liver Microsomes (e.g., from a commercial supplier) on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a 10 mM solution of NADPH (cofactor for CYP enzymes) in 100 mM potassium phosphate buffer.

  • Incubation:

    • Pre-warm a 96-well plate containing the HLM solution at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to the HLM solution to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1%).

    • Immediately add the NADPH solution to start the metabolic reaction. The final reaction volume is typically 200 µL.

    • Control wells should be included: one without NADPH (to measure non-CYP degradation) and one without HLM (to measure chemical instability).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CL_int) using the formula: CL_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

ParameterConditionRationale
Matrix Pooled Human Liver MicrosomesAssesses Phase I metabolism; pooling averages donor variability.[16]
Protein Conc. 0.25 mg/mLEnsures linear kinetics for most compounds.
Substrate Conc. 1 µMWell below the typical Km for most CYPs to approximate first-order kinetics.
Cofactor NADPH (1 mM)Essential for CYP450 enzyme activity.
Temperature 37°CMimics physiological temperature.
Quenching Acetonitrile + Internal StandardStops the reaction, precipitates protein, and provides a reference for quantification.
Table 2: Standard parameters for the HLM metabolic stability assay.

Conclusion

The bicyclic sulfone is more than just another scaffold; it is a sophisticated tool for solving complex problems in drug discovery. Its unique combination of a rigid three-dimensional structure, a polar and metabolically inert sulfone group, and its ability to act as a versatile bioisostere provides a powerful platform for developing drug candidates with improved ADME profiles and enhanced potency. By understanding the fundamental physicochemical principles that govern its behavior and applying rigorous experimental validation, researchers can effectively leverage the bicyclic sulfone to accelerate the journey from hit to clinical candidate.

References

  • Butkevich, A. N., et al. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Available at: [Link]

  • Wang, Q., et al. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]

  • Sandtorv, A. H. Functionalization of bicyclo[3.2.1] sulfones. ScholarWorks@UARK. Available at: [Link]

  • Boyd, M. J., et al. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Le, D. B., et al. Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. The Journal of Physical Chemistry B. Available at: [Link]

  • Singh, S., et al. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Griswold, J., et al. Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?. UNL Digital Commons. Available at: [Link]

  • Frontage Laboratories. Metabolic Stability. Frontage Laboratories. Available at: [Link]

  • Flores-Alamo, M., et al. Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Molecules. Available at: [Link]

  • Lanqun, M., et al. Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy. Batteries & Supercaps. Available at: [Link]

  • Kim, H., et al. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers. Available at: [Link]

  • Roux, M. V., et al. Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Request PDF. Cyclic sulfoxides and sulfones in drug design. ResearchGate. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • El-Fattah, M. F. A., et al. X-Ray Structures of Some Heterocyclic Sulfones. Molbank. Available at: [Link]

  • Gicquel, P.-A., et al. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Dunn, P. J., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H., et al. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. ResearchGate. Available at: [Link]

  • Webb, T. H., & Wilcox, C. S. Noncovalent Interactions of π Systems with Sulfur - The Atomic Chameleon of Molecular recognition. Chemical Communications. Available at: [Link]

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  • Liu, D., et al. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mouhib, H. Insights into the non-covalent interactions of hydrogen sulfide with fenchol and fenchone from a gas-phase rotational study. PhLAM - Université de Lille. Available at: [Link]

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  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Available at: [Link]

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  • Cabot, R., et al. Polarisation effects on the H-bond acceptor properties of sulfonamides. University of Cambridge. Available at: [Link]

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  • El-Fattah, M. F. A., et al. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][25]thiazin-4-one. IUCrData. Available at: [Link]

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  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. Available at: [Link]

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Foundational

Understanding the 3-azabicyclo[3.1.1]heptane scaffold as a bioisostere

The 3-Azabicyclo[3.1.1]heptane Scaffold: A High-Fsp³ Bioisostere for Meta-Substituted Aromatics and Piperidines[1] Executive Summary The 3-azabicyclo[3.1.1]heptane scaffold represents a critical advancement in the "escap...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Azabicyclo[3.1.1]heptane Scaffold: A High-Fsp³ Bioisostere for Meta-Substituted Aromatics and Piperidines[1]

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold represents a critical advancement in the "escape from flatland" strategy in modern medicinal chemistry. Unlike traditional piperidine or morpholine rings, this bridged bicyclic system offers a rigidified, three-dimensional geometry that significantly alters physicochemical properties while maintaining specific vector alignments.

This guide analyzes the scaffold's utility as a saturated bioisostere of meta-substituted benzenes and pyridines , detailing its ability to improve aqueous solubility (often >10-fold) and metabolic stability without compromising ligand-target binding fidelity.

Structural & Physicochemical Rationale[1][2][3][4][5][6][7][8]

The Geometric Advantage: Vector Mimicry

The primary value of the 3-azabicyclo[3.1.1]heptane core lies in its exit vectors. In drug design, replacing a planar aromatic ring (like a pyridine or phenyl group) with a saturated cycle is often desirable to increase fraction sp³ (Fsp³), which correlates with improved clinical success.

  • Piperidine (Chair): Typically mimics para-substitution (180° vectors) or ortho-substitution depending on conformer population. It is often too flexible, leading to entropic penalties upon binding.

  • 3-Azabicyclo[3.1.1]heptane: The methylene bridge locks the ring into a specific puckered conformation. The angle between substituents at the N3 and C6 (or C1/C5) positions closely mimics the 120° bond angle characteristic of meta-substituted aromatics.

This geometric mimicry allows the scaffold to replace a 3,5-disubstituted pyridine or a 1,3-disubstituted benzene, preserving the pharmacophore's spatial orientation while removing the aromatic ring's liability (e.g., π-stacking induced promiscuity, poor solubility).

Physicochemical Modulation

Data from comparative studies (e.g., Mykhailiuk et al.) demonstrate distinct advantages over parent heterocycles:

PropertyPiperidine / Pyridine (Parent)3-Azabicyclo[3.1.1]heptane (Bioisostere)Impact
Geometry Flexible / PlanarRigid / BridgedReduced entropic penalty; increased selectivity.
Solubility Low to ModerateHigh Disruption of planar crystal packing lattices.
Lipophilicity (LogD) High (Aromatic)Reduced Lower non-specific binding; improved LLE.
Metabolic Stability Cytochrome P450 liability (Aromatic oxidation)Enhanced Removal of aromatic "soft spots" for oxidation.

Synthetic Methodologies

Accessing this strained bicycle was historically challenging, but recent "strain-release" and cyclization methodologies have made it scalable.

Route A: The "Strain-Release" Strategy (From Bicyclobutanes)

This modern approach utilizes [1.1.0]bicyclobutanes (BCBs) as high-energy precursors. The relief of ring strain drives the formation of the larger bridged system.

  • Mechanism: A formal cycloaddition sequence involving BCBs and isocyanides or aldehydes.

  • Utility: Best for rapid library generation and late-stage functionalization.

Route B: The Cyclobutane Cyclization (Scalable)

For multigram to kilogram scale synthesis, a stepwise cyclization from substituted cyclobutanes is preferred.

  • Precursor: 3-oxocyclobutanecarboxylate.[2][3]

  • Key Step: Intramolecular imide formation or displacement to form the N-bridge.

  • Advantage: Uses inexpensive reagents; highly stereocontrolled.

Visualization of Synthetic Logic

Synthesis_Workflow Start_BCB Bicyclo[1.1.0]butane (High Strain Energy) Intermediate Transition State (Strain Release) Start_BCB->Intermediate Ag/Lewis Acid Cat. Reagent Isocyanide / Aldehyde (Insertion Partner) Reagent->Intermediate Product 3-Azabicyclo[3.1.1]heptane (Rigid Scaffold) Intermediate->Product Formal Cycloaddition Start_Cyclo 3-Oxocyclobutane carboxylate Step_Strecker Strecker Reaction Start_Cyclo->Step_Strecker Functionalization Step_Cyclize Intramolecular Cyclization Step_Strecker->Step_Cyclize Pre-organization Step_Cyclize->Product Scalable Route

Caption: Comparison of the high-energy BCB strain-release route (top) versus the scalable cyclobutane functionalization route (bottom).

Case Study: Rupatadine Analog

A definitive validation of this scaffold was demonstrated by the replacement of the pyridine ring in the antihistamine Rupatadine .

  • Challenge: Rupatadine suffers from solubility limitations.

  • Intervention: The 3,5-disubstituted pyridine ring was replaced with the 3-azabicyclo[3.1.1]heptane core.[4]

  • Result:

    • Solubility: Increased from 29 µM (Parent) to 365 µM (Bioisostere).

    • Lipophilicity: LogD decreased from >4.5 to 3.8.[4]

    • Potency: Maintained H1 receptor affinity.

This confirms the scaffold's ability to "rescue" insoluble leads without destroying the pharmacophore.

Experimental Protocols

Protocol 4.1: Synthesis via Nitrile Reduction (Mykhailiuk Method)

This protocol describes the formation of the core from a spirocyclic oxetanyl nitrile precursor, a robust method for accessing the amine.

Reagents:

  • Spirocyclic oxetanyl nitrile precursor[5][6][7]

  • LiAlH₄ (Lithium Aluminum Hydride)[8]

  • THF (Anhydrous)

  • Na₂SO₄ (Sodium sulfate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the spirocyclic oxetanyl nitrile (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration). Cool the solution to 0°C under an argon atmosphere.

  • Reduction: Slowly add LiAlH₄ (2.4 M solution in THF, 2.0 equiv) dropwise via syringe. The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 3 hours. Monitor consumption of starting material by LC-MS.

  • Quench (Fieser Method): Cool the reaction to 0°C. Carefully quench by sequential addition of:

    • x mL water (where x = grams of LiAlH₄ used).

    • x mL 15% NaOH solution.

    • 3x mL water.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine is typically purified via flash column chromatography (DCM/MeOH/NH₃) or converted to the HCl salt for crystallization.

Validation Check:

  • ¹H NMR: Look for the disappearance of the oxetane ring signals and the appearance of the bridgehead protons (typically multiplet around 2.5-3.0 ppm) and the methylene bridge protons.

  • MS: Confirm [M+H]⁺ mass.

Bioisosteric Decision Framework

Use the following logic flow to determine if 3-azabicyclo[3.1.1]heptane is the correct choice for your lead optimization:

Decision_Tree Start Lead Compound Analysis Q1 Does the lead contain a meta-substituted aromatic or 3,5-pyridine? Start->Q1 Q2 Is the aromatic ring essential for pi-stacking? Q1->Q2 Yes Action_Consider CONSIDER: Check vectors of other saturated rings Q1->Action_Consider No (Para/Ortho) Q3 Is solubility or metabolic stability a liability? Q2->Q3 No (Vector spacer only) Action_Reject REJECT: Use alternative (e.g., fluoro-phenyl) Q2->Action_Reject Yes (Pi-stacking required) Action_Apply APPLY SCAFFOLD: Synthesize 3-aza[3.1.1] analog Q3->Action_Apply Yes Q3->Action_Consider No

Caption: Decision matrix for deploying the 3-azabicyclo[3.1.1]heptane scaffold in lead optimization.

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . Angewandte Chemie International Edition, 2023.[9][7][10] [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs . ChemRxiv, 2024.[2] [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . The Journal of Organic Chemistry, 2024. (Note: Comparative isomer analysis). [Link][11]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist . ACS Medicinal Chemistry Letters, 2018. (Context on bridged/spiro basicity). [Link]

Sources

Exploratory

Bridged Bicyclic Heterocycles: Engineering 3D Bioisosteres for Drug Discovery

[1] Executive Summary The historical dominance of flat, aromatic scaffolds in medicinal chemistry has contributed to a prevalence of poor physicochemical properties in drug candidates—specifically low aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The historical dominance of flat, aromatic scaffolds in medicinal chemistry has contributed to a prevalence of poor physicochemical properties in drug candidates—specifically low aqueous solubility and high non-specific binding. This guide addresses the "Escape from Flatland" paradigm, focusing on bridged bicyclic heterocycles (BBHs) as high-


 bioisosteres. We examine the structural rationale, specific scaffold applications (principally Bicyclo[1.1.1]pentane), and the strain-release synthetic methodologies required to access these strained systems.[1]

Part 1: The Physicochemical Rationale

Escaping Flatland

The correlation between molecular planarity and clinical failure is well-documented. Flat, aromatic-heavy molecules tend to stack in crystal lattices (reducing solubility) and intercalate non-specifically with biological membranes (increasing toxicity).

In 2009, Lovering et al. introduced the metric


 (fraction of 

hybridized carbons) to quantify three-dimensionality.[2] The transition from 2D aromatic rings to 3D bridged systems offers three critical advantages:
  • Solubility: 3D scaffolds disrupt planar

    
    -
    
    
    
    stacking interactions, lowering crystal lattice energy.
  • Metabolic Stability: Bridged systems like BCP (bicyclo[1.1.1]pentane) lack the electron-rich

    
    -clouds susceptible to CYP450 oxidation.
    
  • Vector Positioning: Unlike flexible alkyl chains, bridged bicycles provide rigid, defined exit vectors that can position substituents in precise regions of the active site.

Visualization: The 3D Advantage

The following diagram illustrates the logical flow from structural saturation to improved clinical outcomes.

EscapeFlatland Flat Flat Aromatic Scaffolds (Low Fsp3) Issues High Crystal Packing Non-Specific Binding Metabolic Liability Flat->Issues Bridged Bridged Bicyclic Scaffolds (High Fsp3) Issues->Bridged Bioisosteric Replacement Benefits Disrupted Packing (Solubility) Rigid Defined Vectors Metabolic Stability Bridged->Benefits Outcome Improved Clinical Success (Lovering et al., 2009) Benefits->Outcome

Caption: Logical progression from planar aromatic liabilities to bridged bicyclic advantages.

Part 2: Structural Classes & Bioisosterism

The Bicyclo[1.1.1]pentane (BCP) Standard

The BCP motif is the "gold standard" bridged bioisostere, primarily used to replace para-phenyl rings and tert-butyl groups. Structurally, the distance between the bridgehead carbons in BCP (approx. 1.85 Å) is shorter than the para-substitution distance in benzene (approx. 2.8 Å), yet it often maintains bioactivity due to its rigid linear geometry.

Comparative Data: Phenyl vs. BCP

Propertypara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Impact
Geometry Planar (2D)Linear, Cage (3D)Increases

Exit Vector Angle 180°180°Retains linear vector
Diagonal Distance ~2.79 Å~1.85 ÅBCP is more compact
Lipophilicity (LogP) HighLowerImproved LLE
Metabolic Liability High (Arene oxidation)LowBlocks metabolic hotspots
Emerging Scaffolds: Azabicyclo Systems

Beyond BCP, heteroatom-containing bridges are gaining traction.

  • 2-Oxabicyclo[2.1.1]hexane: A surrogate for morpholine or tetrahydrofuran rings, offering distinct vector orientations.

  • Azabicyclo[3.1.1]heptanes: Recently explored as rigid bioisosteres for piperazines, crucial in GPCR and kinase inhibitor design.

Part 3: Synthetic Methodology (Strain-Release)

The primary barrier to adopting bridged bicycles was historically synthetic accessibility. The breakthrough came with Strain-Release Functionalization , particularly using [1.1.1]propellane. This molecule contains an inverted C-C bond with high strain energy (~98 kcal/mol), acting as a "spring-loaded" electrophile.

Protocol: Strain-Release Amination ("Propellerization")

This protocol describes the synthesis of a BCP-amine via the addition of a secondary amine across [1.1.1]propellane. This method avoids the harsh conditions of Wiberg’s original synthesis.

Reagents & Safety:

  • [1.1.1]Propellane: Warning: Unstable. Handle in solution at low temperature. Do not concentrate to dryness.

  • Target Amine: Secondary amine (nucleophile).

  • Turbo-Grignard (iPrMgCl·LiCl): Used if generating propellane in situ or activating specific amines.

Step-by-Step Workflow:

  • Propellane Generation (In-Situ):

    • To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in dry Et2O at -78°C, add MeLi (or PhLi).

    • Stir for 15 min to generate [1.1.1]propellane.

    • Note: Commercial ether solutions of propellane are now available and recommended for consistency.

  • Amination Reaction:

    • Solvent: THF or Et2O (0.1 M).

    • Add the secondary amine (1.0 equiv) to the propellane solution (1.2 equiv).

    • Condition: If the amine is nucleophilic enough, stir at RT for 12–24h.

    • Activation: For less nucleophilic amines, "Turbo-Amide" conditions are used: Pre-treat the amine with iPrMgCl (1.0 equiv) to form the magnesium amide, then add to propellane.

  • Quench & Isolation:

    • Quench with MeOH or dilute HCl (if product is stable).

    • Extract with DCM/EtOAc.

    • Purification: BCP-amines are often polar; reverse-phase chromatography or SCX (Strong Cation Exchange) cartridges are preferred to remove non-basic byproducts.

Visualization: Strain-Release Workflow

StrainRelease Precursor Precursor (Tetrahalocyclopropane) Propellane [1.1.1]Propellane (High Strain Energy) Precursor->Propellane MeLi/PhLi (-78°C) Transition Bond Homolysis/Heterolysis (Strain Release) Propellane->Transition + Amine Amine Secondary Amine (Nucleophile) Amine->Transition Product 1-Amino-Bicyclo[1.1.1]pentane (Bioisostere) Transition->Product C-N Bond Formation

Caption: Synthetic pathway converting high-energy propellane into stable BCP-amines.

Part 4: Case Study - Pfizer -Secretase Inhibitor

Context: In the development of


-secretase inhibitors for Alzheimer’s disease, Pfizer encountered issues with BMS-708,163 . The compound possessed a para-fluorophenyl ring that contributed to poor solubility and suboptimal metabolic stability.

The Intervention: Stepan et al. (2012) replaced the central para-fluorophenyl ring with a bicyclo[1.1.1]pentane moiety.[3]

Results:

  • Potency: Maintained equipotent enzyme inhibition.[3]

  • Solubility: Aqueous solubility increased significantly due to the disruption of planarity.

  • Permeability: Passive permeability improved.

  • PK Profile: The BCP analog showed a ~4-fold increase in

    
     and AUC in mouse models compared to the phenyl parent.[3]
    

Conclusion: This case validated BCP not just as a spacer, but as a functional bioisostere that can rescue a lead series suffering from "flat molecule" liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Stepan, A. F., et al. (2012).[3][7][8][9] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[3][9][10][11][12] Journal of Medicinal Chemistry, 55(7), 3414–3424.[3][7][9][10] [Link]
    
  • Gianatassio, R., et al. (2016). Strain Release Amination. Science, 351(6270), 241-245. [Link]

  • Mykhailiuk, P. K. (2019).[8] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839-2849. [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 3-Thia-6-azabicyclo[3.1.1]heptane Analogs

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling of 3-Thia-6-azabicyclo[3.1.1]heptane , a high-value, conformationally restricted bioisostere of thiomorphol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the physicochemical profiling of 3-Thia-6-azabicyclo[3.1.1]heptane , a high-value, conformationally restricted bioisostere of thiomorpholine.

Executive Summary: The Structural Rationale

In modern drug discovery, the transition from flexible heterocycles (like morpholine or piperazine) to rigid bicyclic systems is a proven strategy to improve potency and metabolic stability. 3-Thia-6-azabicyclo[3.1.1]heptane represents a critical "bridged" scaffold where a methylene bridge (C7) constrains the thiomorpholine ring into a specific geometry.

This guide details the physicochemical evaluation of this scaffold, specifically focusing on the Sulfur-for-Oxygen (S-for-O) substitution effect relative to its well-known analog, 3-oxa-6-azabicyclo[3.1.1]heptane.

Key Value Proposition:

  • Conformational Locking: The [3.1.1] bridge restricts the nitrogen lone pair vector, reducing the entropic penalty of protein binding.

  • Bioisosterism: The sulfur atom modulates lipophilicity and hydrogen bond accepting (HBA) capacity, often improving permeability in CNS targets compared to the oxygen analog.

Physicochemical Profiling: Theoretical vs. Experimental

Understanding the behavior of 3-thia-6-azabicyclo[3.1.1]heptane requires a comparative analysis against its oxygenated counterpart.

Lipophilicity (LogP and LogD)[1]

The substitution of oxygen (O) with sulfur (S) at the 3-position induces a significant lipophilic shift. Sulfur is larger, more polarizable, and less electronegative than oxygen, leading to distinct solvation energetics.

Property3-Oxa-6-azabicyclo[3.1.1]heptane3-Thia-6-azabicyclo[3.1.1]heptaneImpact of S-Substitution
cLogP (Neutral) ~ -0.3 to 0.1~ 0.5 to 0.9Increase (+0.5 to +1.0) due to sulfur's lipophilicity (sigma-hole effects).
H-Bond Acceptor ModerateWeakSulfur is a poor H-bond acceptor; reduces water solvation energy.[1]
Basicity (pKa) ~ 8.5 (Est.)~ 8.8 - 9.0 (Est.)Slight increase. S is less electronegative, exerting less inductive withdrawal on the N-center.
LogD (pH 7.4) Lower (More Ionized)Higher (Lipophilic)The "Thia" analog partitions more effectively into lipid bilayers at physiological pH.

Critical Insight: The "Thia" analog is prone to oxidation (sulfoxide/sulfone formation). During lipophilicity testing, antioxidants (e.g., ascorbic acid) or rapid chromatography methods are required to prevent artifactual data from oxidized metabolites.

Solubility (Thermodynamic vs. Kinetic)

The [3.1.1] bridge introduces significant lattice energy effects. Unlike flexible thiomorpholines, the rigid bicyclic structure packs efficiently in the solid state, often resulting in higher melting points and lower aqueous solubility .

  • Kinetic Solubility (DMSO stock): Likely high, but prone to precipitation upon dilution into aqueous buffer due to the "grease ball" effect of the sulfur atom.

  • Thermodynamic Solubility (Crystalline): Expected to be lower than the oxygen analog. The S-analog lacks the strong hydration shell that the ether oxygen provides.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended. These methods prioritize high-throughput accuracy and account for the specific stability challenges of sulfur-containing bicycles.

Protocol A: Chromatographic Hydrophobicity Index (CHI) for LogD

Standard shake-flask methods are slow and prone to emulsion formation with basic amines. CHI via Fast-Gradient HPLC is the industry standard for this scaffold.

Principle: Retention time on a C18 column correlates linearly with lipophilicity. Validation: Calibrated using a set of standards (Theophylline to Valerophenone) with known CHI values.

Workflow:

  • Preparation: Dissolve 3-thia-6-azabicyclo[3.1.1]heptane analog in DMSO (10 mM).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4 (buffers the basic nitrogen).

    • B: Acetonitrile (ACN).[2]

  • Gradient: 0% to 100% B over 5 minutes (Rapid elution minimizes oxidation).

  • Detection: UV (254 nm) or MS (positive mode, monitoring [M+H]+).

  • Calculation:

    
    
    Convert CHI to LogD using the equation:
    
    
    
Protocol B: Miniaturized Thermodynamic Solubility

Essential for late-stage lead optimization to determine the true solubility limit of the crystal form.

Workflow:

  • Saturation: Add excess solid compound (approx. 1 mg) to 500 µL of PBS buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours .

    • Note: Do not sonicate; this creates metastable supersaturated solutions.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter plate (0.45 µm).

  • Quantification: Analyze the supernatant via HPLC-UV against a 5-point calibration curve prepared in DMSO.

  • Purity Check: Analyze the solid pellet by XRPD (X-Ray Powder Diffraction) to ensure no phase change (e.g., hydrate formation) occurred.

Visualization of Workflows

The following diagrams illustrate the logical flow of assessment and method selection.

Diagram 1: Physicochemical Assessment Workflow

This workflow ensures that synthesis artifacts (like oxidized sulfur) do not contaminate property data.

PhysChemWorkflow cluster_Profiling Parallel Profiling Synth Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane Purify Purification (Avoid Oxidants) Synth->Purify QC QC Check (LCMS/NMR for S-Oxidation) Purify->QC LogD Lipophilicity (CHI Method pH 7.4) QC->LogD Pass Sol Solubility (Thermodynamic) QC->Sol Pass Stab Metabolic Stability (Microsomal incubation) QC->Stab Pass Decision SAR Decision (Isostere Selection) LogD->Decision Sol->Decision Stab->Decision

Caption: Integrated workflow for assessing sulfur-containing bicyclic scaffolds, emphasizing Quality Control (QC) to detect early oxidation.

Diagram 2: Solubility Method Decision Tree

Selecting the correct solubility method depends on the drug discovery stage.

SolubilityDecision Start Select Solubility Method Stage Development Stage? Start->Stage Early Hit-to-Lead (High Throughput) Stage->Early Early Late Lead Optimization (Precision Required) Stage->Late Late Method1 Kinetic Solubility (DMSO Spike into Buffer) Early->Method1 Method2 Thermodynamic Solubility (Solid Equilibrium) Late->Method2 Outcome1 Result: Precipitation Risk Method1->Outcome1 Outcome2 Result: True Formulation Limit Method2->Outcome2

Caption: Decision logic for selecting Kinetic (DMSO-based) vs. Thermodynamic (Solid-based) solubility protocols.

References

  • Dibchak, D., et al. (2023).[3] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists anymore. Drug Discovery Today. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[4][5] Link

  • PubChem Compound Summary. (2025). 3-Oxa-6-azabicyclo[3.1.1]heptane.[5][6][7] National Center for Biotechnology Information. Link

Sources

Exploratory

An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[3.1.1]heptane Ring System

Introduction The bicyclo[3.1.1]heptane framework, a prominent structural motif in natural products and medicinal chemistry, presents a fascinating and challenging case study in conformational analysis. Its rigid, straine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[3.1.1]heptane framework, a prominent structural motif in natural products and medicinal chemistry, presents a fascinating and challenging case study in conformational analysis. Its rigid, strained architecture, famously exemplified by α- and β-pinene, dictates the reactivity and biological activity of its derivatives. Unlike simple cyclohexanes, the fusion of a six-membered ring with a cyclobutane ring introduces significant angle and torsional strain, severely restricting its conformational freedom. This guide provides a comprehensive exploration of the conformational landscape of the bicyclo[3.1.1]heptane system, detailing the theoretical underpinnings and the practical experimental and computational workflows used by researchers to elucidate its three-dimensional structure. This system has recently gained significant attention as a bioisostere for meta-substituted benzenes in drug development, making a thorough understanding of its conformational preferences more critical than ever.

The Conformational Landscape of Bicyclo[3.1.1]heptane

The inherent strain in the bicyclo[3.1.1]heptane system arises from the fusion of a six-membered ring and a four-membered ring. This fusion forces the six-membered ring into conformations that deviate significantly from the idealized chair or boat forms of cyclohexane. The primary low-energy conformations are often described as being similar to norbornane. The cyclobutane portion of the molecule is puckered, and this, in turn, influences the geometry of the larger six-membered ring.

The two most commonly discussed conformations of the bicyclo[3.1.1]heptane six-membered ring are often referred to as a flattened "chair" and a "boat" form. However, due to the constraints of the bicyclic system, these are significantly distorted from their monocyclic analogues. The boat-like conformation is generally considered to be the more stable arrangement for the parent bicyclo[3.1.1]heptane and many of its derivatives. This preference is a complex interplay of minimizing angle strain within the cyclobutane ring and mitigating steric interactions across the bicyclic framework.

Sources of Strain
  • Angle Strain: The internal angles of the cyclobutane ring are significantly compressed from the ideal sp3 tetrahedral angle of 109.5°, leading to substantial angle strain. This strain is a dominant factor in the overall energy of the system.

  • Torsional Strain: Eclipsing interactions between C-H bonds, particularly within the six-membered ring, contribute to the overall torsional strain. The molecule will adopt a conformation that best alleviates these unfavorable interactions.

  • Transannular Strain: Non-bonded interactions between atoms across the ring system can be either stabilizing or destabilizing. In the bicyclo[3.1.1]heptane system, steric hindrance between substituents can further influence the preferred conformation.

Methodologies for Conformational Elucidation

A combination of computational and experimental techniques is essential for a thorough conformational analysis of the bicyclo[3.1.1]heptane system. Computational methods provide a theoretical framework of possible conformations and their relative energies, while experimental techniques offer validation and real-world structural data.

Computational Approaches: A Predictive Framework

Computational chemistry is an indispensable tool for exploring the potential energy surface of bicyclo[3.1.1]heptane derivatives. A typical workflow involves a hierarchical approach, starting with less computationally expensive methods to broadly sample conformational space, followed by higher-level calculations for refinement.

Step-by-Step Computational Workflow:
  • Initial Conformational Search (Molecular Mechanics): The process begins with a broad search for possible low-energy conformations using Molecular Mechanics (MM) force fields (e.g., MMFF or AMBER). This method is computationally efficient and suitable for exploring a wide range of potential structures.

  • Geometry Optimization (Quantum Mechanics): The low-energy conformers identified by MM are then subjected to geometry optimization using more accurate Quantum Mechanics (QM) methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice, offering a good balance of accuracy and computational cost for these systems.

  • Energy Refinement and Vibrational Analysis: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the DFT-optimized geometries to obtain more accurate relative energies. A frequency calculation is crucial to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

G cluster_workflow Computational Analysis Workflow start Initial 3D Structure Generation mm Conformational Search (Molecular Mechanics) start->mm Broad Sampling dft Geometry Optimization (DFT - e.g., B3LYP/6-31G*) mm->dft Low-Energy Conformers freq Frequency Analysis (Confirm Minima) dft->freq Validation energy Single-Point Energy (Higher Level Theory) freq->energy Refinement results Relative Energies & Optimized Geometries energy->results

Caption: A typical computational workflow for conformational analysis.

Experimental Validation: Grounding in Reality

Experimental data is vital to validate and refine the computationally derived models. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed.

2.2.1. NMR Spectroscopy: Insights into Solution-State Conformation

NMR spectroscopy provides a wealth of information about the conformation of molecules in solution.

  • ¹H NMR - Vicinal Coupling Constants (³JHH): The Karplus equation describes the relationship between the three-bond proton-proton coupling constant (³JHH) and the dihedral angle (θ) between the protons. By measuring ³JHH values from the ¹H NMR spectrum, researchers can estimate dihedral angles and compare them to those of computationally predicted conformers. For instance, in a cyclohexane-like system, a large ³Jax–ax coupling (~10–13 Hz) corresponds to a dihedral angle of ~180°, while smaller ³Jax–eq (~2–5 Hz) and ³Jeq–eq (~2–5 Hz) couplings correspond to angles around 60°.

  • Nuclear Overhauser Effect (NOE): NOE (or ROESY for more complex cases) experiments provide information about through-space proximity between protons. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei. This data is invaluable for confirming the spatial arrangement of atoms and distinguishing between different conformations. Automated NOE assignment algorithms can be used in conjunction with structure calculation programs to generate solution-state structures.

  • ¹³C NMR Chemical Shifts: The chemical shifts of carbon atoms are sensitive to their local electronic and steric environment. Strain and geometric distortions within the bicyclo[3.1.1]heptane framework can be reflected in the ¹³C NMR spectrum, providing another layer of data for comparison with computational models.

Step-by-Step NMR-Based Conformational Analysis Protocol:
  • Acquire High-Resolution 1D and 2D NMR Data: Obtain ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra of the compound in a suitable deuterated solvent.

  • Assign Proton and Carbon Resonances: Use the suite of 2D NMR experiments to unambiguously assign all proton and carbon signals.

  • Extract Coupling Constants and NOEs: Measure vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. Integrate cross-peaks from the NOESY/ROESY spectrum to obtain distance restraints.

  • Compare Experimental Data with Computational Models:

    • Calculate the expected ³JHH values for each low-energy conformer using the Karplus equation and compare them to the experimental values.

    • Measure the inter-proton distances in the computationally derived structures and check for consistency with the observed NOE correlations.

  • Refine the Conformational Model: The conformation that shows the best agreement with both coupling constant and NOE data is considered the most probable solution-state structure.

2.2.2. X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. It yields precise bond lengths, bond angles, and dihedral angles, offering the most detailed picture of a single conformation. While invaluable, it is important to remember that the solid-state conformation may be influenced by crystal packing forces and may not be the most populated conformation in solution. However, it serves as an excellent benchmark for validating the accuracy of computational methods.

Data Presentation and Summary

To facilitate comparison, key data from computational and experimental analyses should be summarized in a clear and concise format.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Hypothetical Bicyclo[3.1.1]heptane Conformations
ConformationRelative Energy (kcal/mol) (DFT B3LYP/6-31G*)C1-C2-C3-C4 Dihedral Angle (°)C1-C7-C6-C5 Dihedral Angle (°)
Boat-like0.00-45.248.5
Chair-like+3.5-55.860.1
Twist+5.2-20.330.7

Note: These are hypothetical values for illustrative purposes.

Table 2: Application of the Karplus Equation for Conformer Validation
Proton Pair (H-C-C-H)Experimental ³JHH (Hz)Dihedral Angle (°) (from Model A)Calculated ³JHH (Hz) (from Model A)Dihedral Angle (°) (from Model B)Calculated ³JHH (Hz) (from Model B)
Ha - Hb8.51658.81203.5
Hc - Hd2.1701.9950.5

Note: A generalized Karplus equation (e.g., J = A cos²θ - B cosθ + C) is used for calculations. The model that produces calculated J values closer to the experimental ones is considered more likely.

Conclusion

The conformational analysis of the bicyclo[3.1.1]heptane ring system is a complex but tractable problem that requires a synergistic approach. By integrating the predictive power of computational chemistry with the definitive validation of experimental techniques like NMR spectroscopy and X-ray crystallography, researchers can build a detailed and reliable model of the three-dimensional structure of these important molecules. This understanding is fundamental to rational drug design, the prediction of chemical reactivity, and the interpretation of biological activity, particularly as the bicyclo[3.1.1]heptane scaffold continues to emerge as a valuable tool in medicinal chemistry.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Retrieved from [Link]

  • Du, M., Yang, Y., & Zhang, J. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 6. [Link]

  • de Diego Saadia, S. I., Rodriguez, J. B., Vallejos, M. M., & Szajnman, S. H. (2024). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. European Journal of Organic Chemistry. [Link]

  • MEKLATI B Y, et al. (1992). Structural Studies in the Bicyclo[3.1.1]heptane Series by 1 H and 13 C NMR. Magnetic Resonance in Chemistry. [Link]

  • Cooper, M. A., & Manatt, S. L. (1970). Nuclear magnetic resonance spectral parameters in bicyclo[3.1.1]heptanes. .alpha.-Pinene, myrtenal, and verbenone. The Journal of Organic Chemistry, 35(10), 3482-3485. [Link]

  • Filo. (2025, December 1). *Q2) Write a short note (Any

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

Executive Summary & Application Scope This application note details the synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide , a high-value saturated heterocycle used in medicinal chemistry as a conformationally re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide , a high-value saturated heterocycle used in medicinal chemistry as a conformationally restricted bioisostere of thiomorpholine 1,1-dioxide and piperazine.

Unlike flexible six-membered rings, the bicyclo[3.1.1]heptane scaffold (an aza-pinane analogue) locks substituents into defined vectors, potentially improving potency and metabolic stability. This protocol focuses on the "Azetidine-First" strategy , utilizing a double-nucleophilic cyclization on a pre-formed cis-azetidine core, followed by chemoselective oxidation.

Key Advantages of this Protocol:

  • Stereocontrol: Relies on the thermodynamic stability of the cis-azetidine precursor to ensure exclusive formation of the bridged bicycle.

  • Scalability: Designed for gram-to-multigram synthesis.[1]

  • Safety: Includes specific controls for sulfide management and oxidative exotherms.

Strategic Analysis & Retrosynthesis

The construction of the 3-thia-6-azabicyclo[3.1.1]heptane core requires bridging the C2 and C4 positions of an azetidine ring with a sulfur atom. The critical geometric constraint is that the 2,4-substituents on the azetidine must be cis to allow the formation of the 3-carbon bridge.

Pathway Logic
  • Scaffold Assembly: Nucleophilic displacement of a cis-2,4-bis(electrophile)azetidine by a sulfide anion (

    
    ).
    
  • Functional Group Manipulation: Oxidation of the thioether to the sulfone (

    
    ).
    
  • Deprotection: Removal of the N-protecting group (Boc) to yield the free amine or salt.

Visual Pathway (DOT)

SynthesisPathway cluster_legend Reaction Phases SM cis-N-Boc-2,4- bis(mesyloxymethyl)azetidine Inter1 3-Thia-6-azabicyclo [3.1.1]heptane (Sulfide) SM->Inter1 Na2S·9H2O DMF, 90°C (Double Displacement) Inter2 3,3-Dioxide Intermediate (Sulfone) Inter1->Inter2 mCPBA (2.5 eq) DCM, 0°C to RT (Oxidation) Product 3-Thia-6-azabicyclo [3.1.1]heptane 3,3-dioxide (Target) Inter2->Product TFA or HCl DCM or Dioxane (Deprotection) key1 Blue: Precursor (Azetidine Core) key2 Yellow: Cyclization key3 Green: Oxidation key4 Red: Final Salt

Figure 1: Synthetic workflow for the construction of the [3.1.1] thiomorpholine dioxide scaffold.

Detailed Experimental Protocol

Phase 1: Cyclization (Formation of the Sulfide Core)

Objective: Construct the bicyclic skeleton via double nucleophilic substitution. Precursor: cis-1-(tert-butoxycarbonyl)-2,4-bis(methanesulfonyloxymethyl)azetidine. (Note: This is derived from the reduction and mesylation of commercially available cis-N-Boc-azetidine-2,4-dicarboxylic acid).

Reagents & Materials:

Reagent Equiv. Role
cis-Bis-mesylate Azetidine 1.0 Electrophile

| Sodium Sulfide Nonahydrate (


) | 1.5 - 2.0 | Nucleophile |
| DMF (Anhydrous) | Solvent (0.1 M) | Medium |
| Ethyl Acetate / Hexanes | Extraction | Workup |

Step-by-Step Procedure:

  • Preparation: Dissolve cis-1-(tert-butoxycarbonyl)-2,4-bis(methanesulfonyloxymethyl)azetidine (1.0 equiv) in anhydrous DMF. The concentration is critical; maintain 0.05 – 0.1 M to favor intramolecular cyclization over intermolecular polymerization.

  • Nucleophile Addition: Add

    
     (1.5 equiv) in a single portion.
    
    • Note: The nonahydrate is preferred over anhydrous

      
       as the water aids solubility in DMF without significantly quenching the mesylate at this temperature.
      
  • Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (stain with

    
     or Iodine) or LC-MS. The bis-mesylate should disappear, and a less polar spot (the bicycle) should appear.
    
  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product, tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate , is typically a white solid or clear oil.

Phase 2: Oxidation (Sulfide to Sulfone)

Objective: Oxidize the sulfur atom to the sulfone without affecting the Boc group.

Reagents:

Reagent Equiv. Role
Thia-bicycle (from Phase 1) 1.0 Substrate
mCPBA (70-75%) 2.5 Oxidant
DCM (Dichloromethane) Solvent (0.2 M) Medium

|


 (sat. aq.) | Excess | Quench |

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide intermediate in DCM and cool to 0 °C (ice bath).

  • Oxidation: Slowly add mCPBA (2.5 equiv) portion-wise over 15 minutes.

    • Mechanistic Insight: The reaction proceeds through the sulfoxide. The second oxidation to sulfone is slower; warming to room temperature is required.

  • Reaction: Remove ice bath and stir at RT for 3–12 hours. Monitor by LC-MS (Target mass + 32 Da).

  • Quench & Workup:

    • Add saturated aqueous

      
       (Sodium Thiosulfate) and stir vigorously for 20 minutes to destroy excess peroxide (starch-iodide paper test should be negative).
      
    • Add saturated

      
       to neutralize the m-chlorobenzoic acid byproduct.
      
    • Separate layers; extract aqueous with DCM.

    • Wash organics with

      
       and brine. Dry and concentrate.
      
  • Product: tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide .

Phase 3: Deprotection (Final Salt Formation)

Objective: Remove the Boc group to yield the free amine salt.

Step-by-Step Procedure:

  • Dissolve the sulfone in minimal DCM or 1,4-dioxane.

  • Add 4N HCl in dioxane (10 equiv) or TFA/DCM (1:2) .

  • Stir at RT for 2 hours.

  • Isolation:

    • If HCl: The product often precipitates. Filter and wash with ether.

    • If TFA: Concentrate to dryness. Co-evaporate with toluene/DCM to remove excess acid.

  • Final Product: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride (or trifluoroacetate) .

Critical Quality Attributes & Troubleshooting

Stereochemical Integrity

The success of this synthesis hinges on the cis-configuration of the starting azetidine.

  • Check: Verify the starting material by NOESY NMR. Protons at C2 and C4 must show a correlation.

  • Consequence: If the trans-isomer is used, the bridge cannot close, leading to polymerization or elimination products.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Cyclization Concentration too high (Polymerization)Dilute reaction to 0.05 M or use slow addition of the mesylate to the sulfide solution.
Incomplete Oxidation Old mCPBA or insufficient timeUse fresh oxidant or switch to Oxone in MeOH/Water (a robust alternative for sulfones).
Product trapped in DMF DMF extraction issuesUse 5% LiCl aqueous wash during workup to pull DMF out of the organic layer.

Mechanistic Visualization

The following diagram illustrates the critical transition state logic for the cyclization, emphasizing the requirement for the cis-geometry.

Mechanism cluster_0 Stereochemical Requirement NodeA cis-Azetidine (Arms pointing same way) NodeC Sulfide Attack (1st Displacement) NodeA->NodeC Fast NodeB trans-Azetidine (Arms pointing opposite) NodeB->NodeC Fast NodeD Ring Closure (2nd Displacement) NodeC->NodeD Intramolecular (Favored) NodeE Polymerization / Decomposition NodeC->NodeE Bridge too far (Cyclization Impossible)

Figure 2: Mechanistic divergence based on azetidine stereochemistry.

References

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15).[2] Link

    • Context: Establishes the foundational "azetidine-first" route for constructing 6-azabicyclo[3.1.
  • Grygorenko, O. O., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Synthesis, 44(18), 2859-2862.[3] Link

    • Context: Describes the synthesis of the oxygen analog (morpholine isostere)
  • Frank, N., et al. (2022).[4][5] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721–726.[5] Link

    • Context: Discusses the geometric properties of the [3.1.1] bicyclic system and its utility as a bioisostere in medicinal chemistry.
  • Bahrami, K., et al. (2010).[6] TAPC-Promoted Oxidation of Sulfides. The Journal of Organic Chemistry, 75(18), 6208-6213. Link

    • Context: Provides background on chemoselective oxidation of sulfides to sulfones, supporting the choice of oxid

Sources

Application

Application Note: Multigram Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Importance of 3-Azabicyclo[3.1.1]heptanes in Medicinal Chemistry The quest for novel, three-dimensional molecular scaffolds is a pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of 3-Azabicyclo[3.1.1]heptanes in Medicinal Chemistry

The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern drug discovery. Such structures offer an escape from "flatland"—the realm of predominantly planar aromatic compounds—and can lead to significant improvements in physicochemical properties like solubility and metabolic stability, while also providing access to novel intellectual property.[1] Among these 3D scaffolds, 3-azabicyclo[3.1.1]heptane has emerged as a particularly promising bioisostere for pyridine and piperidine rings commonly found in bioactive molecules.[2] Its rigid, bicyclic structure introduces conformational constraint and a defined spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets.

This application note provides a detailed guide to two distinct and scalable synthetic routes for the multigram production of 3-azabicyclo[3.1.1]heptane derivatives, a critical capability for advancing these compounds from discovery to developmental stages. The protocols described herein are based on robust, peer-reviewed methodologies and are designed to be both reproducible and adaptable for a range of substituted analogs.

Strategic Approaches to Scalable Synthesis

Two principal strategies for the multigram synthesis of the 3-azabicyclo[3.1.1]heptane core are presented, each with unique advantages in terms of starting material accessibility and substrate scope.

  • Reductive Cyclization of Spirocyclic Oxetanyl Nitriles: This innovative approach, pioneered by Mykhailiuk and coworkers, leverages a serendipitous discovery of a strained ring system formation.[3][4] The key transformation involves the reduction of a spirocyclic oxetanyl nitrile, which undergoes a subsequent intramolecular cyclization to yield the desired 3-azabicyclo[3.1.1]heptane core. This method is notable for its use of readily available starting materials and its demonstrated scalability to a 90-gram scale without the need for chromatographic purification.[3][5]

  • Intramolecular Imide Formation from Cyclobutane Derivatives: Developed by Grygorenko and colleagues, this strategy relies on the construction of a 1,3-functionalized cyclobutane precursor, followed by an intramolecular imide formation.[2][6] A key step in this sequence is a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate to install the necessary functional groups with precise stereochemical control. This route has been successfully employed for the multigram synthesis of a key 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate, which serves as a versatile building block for a variety of derivatives.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall workflow for the two featured synthetic strategies.

G cluster_0 Strategy 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles cluster_1 Strategy 2: Intramolecular Imide Formation A1 Spirocyclic Oxetanyl Nitrile B1 Reduction and Intramolecular Cyclization A1->B1 e.g., LiAlH4 C1 3-Azabicyclo[3.1.1]heptane Core B1->C1 A2 3-Oxocyclobutanecarboxylate B2 Diastereoselective Strecker Reaction A2->B2 C2 1,3-Functionalized Cyclobutane B2->C2 D2 Intramolecular Imide Formation C2->D2 E2 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione D2->E2

Figure 1: High-level overview of the two scalable synthetic strategies.

Protocol 1: Multigram Synthesis via Reductive Cyclization

This protocol is adapted from the work of Mykhailiuk and coworkers and demonstrates the synthesis of a parent 3-azabicyclo[3.1.1]heptane hydrochloride on a multigram scale.[5]

Step 1: Synthesis of the Spirocyclic Oxetanyl Nitrile Precursor

The synthesis begins with the formation of the key spirocyclic oxetanyl nitrile intermediate. This is typically achieved through the alkylation of a suitable nitrile with a bromomethyl-substituted oxetane.

  • Materials:

    • Phenylacetonitrile

    • 3-(Bromomethyl)-3-methyloxetane

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add phenylacetonitrile dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 3-(bromomethyl)-3-methyloxetane in DMF dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield the spirocyclic oxetanyl nitrile.

Step 2: Reductive Cyclization to form 3-Azabicyclo[3.1.1]heptane

This is the key ring-forming step that proceeds with high efficiency on a large scale.

  • Materials:

    • Spirocyclic oxetanyl nitrile from Step 1

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., dioxane)

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the spirocyclic oxetanyl nitrile in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified time (typically monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in dioxane to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the 3-azabicyclo[3.1.1]heptane hydrochloride as a white solid.

Protocol 2: Multigram Synthesis via Intramolecular Imide Formation

This protocol is based on the work of Grygorenko and coworkers and details the synthesis of a key bicyclic imide intermediate.[7]

Step 1: Diastereoselective Strecker Reaction
  • Materials:

    • Methyl 3-oxocyclobutane-1-carboxylate

    • Benzylamine

    • Trimethylsilyl cyanide (TMSCN)

    • Methanol

  • Procedure:

    • In a suitable reaction vessel, dissolve methyl 3-oxocyclobutane-1-carboxylate and benzylamine in methanol.

    • Add trimethylsilyl cyanide to the solution and stir at room temperature. The reaction progress should be monitored by an appropriate method (e.g., NMR or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The crude aminonitrile is often used in the next step without further purification.

Step 2: Hydrolysis and Intramolecular Imide Formation
  • Materials:

    • Crude aminonitrile from Step 1

    • Concentrated hydrochloric acid

  • Procedure:

    • Add concentrated hydrochloric acid to the crude aminonitrile.

    • Heat the mixture to reflux. This step facilitates both the hydrolysis of the nitrile and ester groups and the subsequent intramolecular cyclization to form the imide.

    • After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the crude 3-(benzyl)-1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

Step 3: Debenzylation to the Key Intermediate
  • Materials:

    • 3-(Benzyl)-1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the benzyl-protected imide in methanol and add palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at a slightly elevated temperature (e.g., 45 °C) for 24 hours.[7]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further purified by recrystallization or other suitable methods.

Quantitative Data Summary

The following table summarizes typical yields and scales for the key steps in the described synthetic routes.

Synthetic Route Key Step Scale Yield Reference
Reductive CyclizationReductive Cyclization90 g77%[5]
Intramolecular Imide FormationDebenzylation to Key Intermediate30 gHigh[7]

Expert Insights and Causality in Experimental Design

  • Choice of Reducing Agent in Protocol 1: Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile to a primary amine. The choice of LiAlH₄ is crucial as it facilitates the initial reduction that is a prerequisite for the subsequent intramolecular cyclization. The intermediate primary amine, while not observed, is the key species that attacks the oxetane ring, leading to the formation of the bicyclic system.[3]

  • Stereocontrol in Protocol 2: The diastereoselective Strecker reaction is a cornerstone of the second protocol. The specific stereochemical outcome of this reaction dictates the relative stereochemistry of the substituents on the cyclobutane ring, which is essential for the subsequent intramolecular imide formation to proceed efficiently.

  • Purification Strategy: A significant advantage of the reductive cyclization route is the avoidance of column chromatography for purification on a large scale.[3] The final product is isolated as a hydrochloride salt, which often precipitates in high purity from a non-polar solvent. This is a critical consideration for process scalability and cost-effectiveness.

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. The two detailed protocols in this application note provide robust and scalable methods for the multigram synthesis of these important building blocks. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers and drug development professionals can confidently produce these compounds on a scale sufficient for extensive biological evaluation and preclinical development.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2024). Scalable synthesis of compound 3 a⋅HCl. ResearchGate. [Link]

  • Portiankin, A., Shyshlyk, O., & Grygorenko, O. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Dibchak, D., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes. mykhailiukchem.org. [Link]

  • Mykhailiuk, P. K., et al. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. ResearchGate. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2025). Front Cover: Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs (Eur. J. Org. Chem. 17/2025). ResearchGate. [Link]

  • Grygorenko, O. O. (n.d.). Papers. grygorenko.com. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

Sources

Method

Application Note: Using 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide in Solid-Phase Synthesis

Abstract & Strategic Value This guide details the protocols for incorporating 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide (referred to herein as TBH-sulfone ) into solid-phase synthesis workflows.[1] As drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the protocols for incorporating 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide (referred to herein as TBH-sulfone ) into solid-phase synthesis workflows.[1]

As drug discovery moves away from flat, aromatic scaffolds ("Escape from Flatland"), bridged bicyclic systems have emerged as critical bioisosteres. TBH-sulfone serves as a conformationally restricted, metabolically stable surrogate for thiomorpholine 1,1-dioxide and piperidine . Its unique [3.1.1] geometry positions the amine (N6) and the sulfone (S3) vectors to mimic meta- or para-substituted aromatics while maintaining high


 character [1].

Key Chemical Advantages:

  • Metabolic Stability: The cyclic sulfone (

    
    ) prevents oxidative metabolism common in thioethers.
    
  • Vector Alignment: The N6-amine provides a rigid exit vector distinct from standard piperazines.

  • Solubility: The polar sulfone moiety enhances aqueous solubility of lipophilic peptide sequences.

Chemical Compatibility Profile

Before initiating synthesis, researchers must understand the reactivity profile of the TBH-sulfone core.

FeatureCharacteristicSPPS Implication
Amine (N6) Secondary, BridgeheadNucleophilicity: Moderate. Sterics: High. Coupling requires high-efficiency activation (HATU/HOAt).
Sulfone (S3) Electron-withdrawingBasicity: Reduced

compared to parent amine. Stable to TFA and Piperidine.
Skeleton [3.1.1] BicyclicRigidity: Prevents aggregation but may slow diffusion in low-swelling resins.

Critical Warning: The N6 nitrogen is located on the one-carbon bridge. While nucleophilic, it is sterically encumbered. Standard coupling times must be extended, and monitoring via chloranil test (not Kaiser) is mandatory.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision process for incorporating TBH-sulfone.

SPPS_Workflow Start Start: TBH-Sulfone Incorporation Resin_Choice Select Resin Strategy Start->Resin_Choice Decision_Loc Position in Sequence? Resin_Choice->Decision_Loc Path_C_Term C-Terminal Scaffold (Loading Step) Decision_Loc->Path_C_Term Starting Unit Path_Cap N-Terminal Cap (Final Step) Decision_Loc->Path_Cap Capping Unit Action_Load Protocol A: Resin Loading (Reductive Amination/SNAr) Path_C_Term->Action_Load Action_Couple Protocol B: Amide Coupling (HATU/DIEA/Microwave) Path_Cap->Action_Couple QC_Check QC: Chloranil Test (Secondary Amine) Action_Load->QC_Check Action_Couple->QC_Check QC_Check->Action_Couple Fail (Repeat) Cleavage Protocol C: Cleavage (TFA/TIPS) QC_Check->Cleavage Pass

Figure 1: Decision tree for incorporating TBH-sulfone as either a starting scaffold or a terminal capping reagent.

Protocol A: Resin Loading (TBH-Sulfone as C-Terminal Scaffold)

Use this protocol to immobilize TBH-sulfone onto resin, allowing subsequent peptide growth from the N6 amine.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.8–1.2 mmol/g).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Capping: Methanol (MeOH).[2]

Step-by-Step:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in DCM (10 mL) for 30 min. Drain.

  • Preparation: Dissolve TBH-sulfone (1.2 eq relative to resin loading) and DIEA (4.0 eq) in DCM (8 mL).

    • Note: Use a slight excess of amine to ensure efficient loading, but keep it low (1.2 eq) to prevent aggregation if the resin loading is high.

  • Loading: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

    • Optimization: Due to the steric bulk of the [3.1.1] system, extending time to 4 hours is beneficial.

  • Capping: Add 1 mL of MeOH and DIEA (0.5 mL) to the reaction mixture. Agitate for 20 min to cap unreacted chloride sites.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Validation: The resin now carries the TBH-sulfone attached via the N6 amine. However, this amine is now tertiary and cannot be coupled further.

    • Correction: If you intend to grow a chain from this molecule, you must use a functionalized derivative (e.g., N-Boc-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dioxide-carboxylic acid).

    • Alternative: If using the parent amine described in the topic, this step effectively ends the chain growth from that nitrogen. This protocol is therefore used when the TBH-sulfone acts as a solid-supported scavenger or catalyst.

Revised Application for Parent Amine: The primary utility of the parent amine in SPPS is as a Nucleophilic Capping Reagent (Protocol B).

Protocol B: Amide Coupling (TBH-Sulfone as N-Terminal Cap)

Use this protocol to attach TBH-sulfone to a resin-bound carboxylic acid, creating a "capped" peptide or drug fragment.

Context: The resin-bound species is


. You are adding TBH-sulfone.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Activation: In a vial, dissolve the resin-bound acid's coupling partner (not applicable here, we are coupling to the resin).

    • Correct Procedure: Suspend the resin (0.1 mmol scale) in DMF.

    • Prepare a solution of TBH-sulfone (amine) (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF (2 mL).

    • Pre-activation: Allow the HATU/Amine mixture to stand for 30 seconds? NO.

    • Standard: Activate the Resin-COOH? No, standard SPPS activates the incoming acid. Here, the Resin has the acid (if using a side-chain acid or after deprotecting a glutamic acid? No, usually we couple an Acid to a Resin-Amine).

    • Scenario Correction: If the user wants to attach this amine to the resin, the resin must present a Carboxylic Acid .

  • Coupling Reaction:

    • Add the solution of HATU (3.0 eq) and DIEA (6.0 eq) to the Resin-COOH . Shake for 1 minute to form the activated ester.

    • Add TBH-sulfone (3.0–5.0 eq) dissolved in minimum DMF.

  • Conditions:

    • Standard: Agitate for 2–4 hours at RT.

    • Microwave (Recommended): 50°C for 20 minutes (25W). The steric hindrance of the N6 bridgehead requires thermal energy to drive the reaction to completion [2].

  • Monitoring:

    • Perform the Chloranil Test (for secondary amines) or Malachite Green test (for free carboxylic acids on resin).

    • Goal: Disappearance of the acid (if monitoring resin) is hard. Better to cleave a small aliquot and check by LC-MS.

    • Expectation: Mass shift corresponding to +147.19 Da (MW of the core).

Protocol C: Cleavage & Analysis

Ensuring the sulfone survives the exit strategy.

Reagents:

  • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

  • Time: 2 hours.

Notes:

  • The 3,3-dioxide sulfone group is highly stable in TFA. Unlike thioethers (sulfides), no scavengers like EDT (ethanedithiol) are strictly necessary to prevent oxidation, because the sulfur is already fully oxidized.

  • Avoid: Strong reducing agents post-cleavage if you wish to maintain the sulfone.

Data Summary Table: Expected Properties

PropertyValueNotes
Molecular Weight 147.19 g/mol Parent amine
LogP (Calc) ~ -0.5 to 0.2Highly polar due to sulfone
TFA Stability HighCompatible with Fmoc chemistry
Piperidine Stability HighCompatible with Fmoc deprotection
Detection UV (Weak)No chromophore; rely on ELSD or MS

Troubleshooting & Expert Insights

The Steric Challenge

The [3.1.1] bicyclic system imposes significant steric demand around the N6 nitrogen.

  • Symptom: Incomplete coupling (deletion sequences in LC-MS).

  • Solution 1: Switch from HATU to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is often superior for sterically hindered secondary amines.

  • Solution 2: Double coupling. Repeat the coupling step with fresh reagents.

  • Solution 3: Elevated temperature. The bridgehead amine reactivity increases significantly at 50°C.

Solubility Issues

The sulfone is polar, but the rigid scaffold can induce aggregation on polystyrene resins.

  • Fix: Use ChemMatrix or Tentagel resins (PEG-based) to improve solvation of the growing chain.

Mechanistic Diagram: Steric Shielding

Sterics cluster_0 Kinetic Barrier Amine N6-Amine (Nucleophile) Target Activated Ester (Electrophile) Amine->Target Slow Attack Bridge C1/C5 Bridgeheads (Steric Bulk) Bridge->Amine Shields

Figure 2: The C1/C5 bridgehead carbons sterically shield the N6 amine, requiring high-efficiency coupling reagents.

References

  • Dibchak, D., et al. (2023).[3][4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[4] Link

    • Context: Establishes the [3.1.
  • Mykhailiuk, P. K. (2024).[1][2][6] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15).[7] Link[6]

    • Context: Provides detailed synthesis and reactivity profiles for the 6-aza-bridged systems, directly applicable to the 3-thia-6-aza analog.
  • Lysenko, V., et al. (2024).[8] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv. Link

    • Context: Demonstrates scalability and chemical stability of these bridged systems under synthetic conditions.

Sources

Application

Applications of 3-Azabicyclo[3.1.1]heptanes in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the advancement of targeted protein degradation. The judicious sele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the advancement of targeted protein degradation. The judicious selection of constituent moieties—the warhead, E3 ligase ligand, and the interconnecting linker—profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting degrader. This guide delves into the emerging application of the 3-azabicyclo[3.1.1]heptane scaffold in PROTAC design, a novel approach to impart conformational rigidity and explore new chemical space, particularly in the context of E3 ligase ligand development.

The Rationale for Rigid Scaffolds in PROTAC Design: The Case for 3-Azabicyclo[3.1.1]heptane

PROTACs, by their heterobifunctional nature, are often large and flexible molecules, which can present challenges in terms of cell permeability and achieving optimal ternary complex formation.[1] The incorporation of rigid bicyclic scaffolds, such as 3-azabicyclo[3.1.1]heptane, offers a compelling strategy to address these limitations. This scaffold serves as a saturated bioisostere for commonly used aromatic rings like pyridine and piperidine, providing a three-dimensional architecture that can enhance metabolic stability and solubility.[2][3]

The constrained nature of the 3-azabicyclo[3.1.1]heptane system can pre-organize the PROTAC molecule into a conformation conducive to binding both the target protein and the E3 ligase, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[4]

Application Highlight: Bridged Analogs of Thalidomide for Cereblon Recruitment

A significant application of the 3-azabicyclo[3.1.1]heptane scaffold is in the synthesis of novel, rigid analogs of thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs), which are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] By replacing the flexible glutarimide ring of thalidomide with a bridged 3-azabicyclo[3.1.1]heptane-2,4-dione system, it is possible to create novel CRBN ligands with distinct three-dimensional geometries.[5]

This structural modification provides a fixed exit vector for the attachment of a linker, which can be a critical parameter in optimizing the geometry of the ternary complex for efficient ubiquitination.

Synthesis of a Key Building Block: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

The foundation for creating bridged thalidomide analogs lies in the efficient synthesis of a key bicyclic intermediate. The following protocol is based on a reported multigram synthesis.[5][6]

Experimental Protocol 1: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

This multi-step synthesis begins with a diastereoselective Strecker reaction on a cyclobutane derivative to install the necessary functionalities for the subsequent intramolecular imide formation.[5]

Step 1: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutanecarboxylate in an appropriate solvent, add benzylamine, trimethylsilyl cyanide, and a Lewis acid catalyst (e.g., scandium triflate).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work up the reaction to isolate the aminonitrile intermediate.

Step 2: Hydrolysis and Lactamization

  • Subject the aminonitrile to acidic hydrolysis to convert the nitrile to a carboxylic acid.

  • Induce intramolecular lactamization to form the bicyclic imide.

Step 3: Functional Group Manipulation and Deprotection

  • Protect the secondary amine of the bicyclic imide.

  • Perform a Hoffman rearrangement on the primary amide to generate the key amine functionality.

  • Remove the protecting groups to yield 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

Note: For detailed reaction conditions, stoichiometry, and purification methods, please refer to the supporting information of the cited literature.[5]

From Building Block to PROTAC: A Step-by-Step Guide

With the 3-azabicyclo[3.1.1]heptane-based thalidomide analog in hand, the next stage is the construction of the full PROTAC molecule. This involves the sequential attachment of a linker and a warhead that targets the protein of interest (POI).

PROTAC_Synthesis_Workflow cluster_0 Part 1: Synthesis of Bridged Thalidomide Analog cluster_1 Part 2: Linker Attachment cluster_2 Part 3: Warhead Conjugation A 3-Azabicyclo[3.1.1]heptane -2,4-dione intermediate B Functionalization (e.g., with a phthalimide precursor) A->B C Bridged Thalidomide Analog (E3 Ligase Ligand) B->C E Coupling Reaction C->E D Linker with orthogonal functional groups D->E F Ligand-Linker Conjugate E->F H Final Coupling Reaction F->H G Warhead for POI (with compatible functional group) G->H I Purified PROTAC Molecule H->I PROTAC_Evaluation_Workflow cluster_0 Cellular Activity cluster_1 Mechanism of Action A Synthesized PROTAC B Cell-Based Assays A->B C Biochemical/Biophysical Assays A->C D Western Blot (Degradation) B->D F Cell Viability Assay B->F G Ternary Complex Formation (e.g., NanoBRET, CETSA) C->G E DC50 / Dmax Determination D->E H Ubiquitination Assay G->H

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of the 3-Thia-6-azabicyclo[3.1.1]heptane Motif into Drug Candidates

Authored by: A Senior Application Scientist Abstract In the contemporary landscape of medicinal chemistry, the strategic use of saturated bicyclic scaffolds is a cornerstone of the "escape from flatland" design philosoph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

In the contemporary landscape of medicinal chemistry, the strategic use of saturated bicyclic scaffolds is a cornerstone of the "escape from flatland" design philosophy. This guide provides an in-depth technical overview of the 3-thia-6-azabicyclo[3.1.1]heptane motif, a conformationally restricted bioisostere of thiomorpholine. We will elucidate its strategic value in drug design, provide a detailed, field-proven synthetic protocol, and present a framework for its incorporation into lead compounds. The protocols and insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to enhance target affinity, selectivity, and overall druglikeness of their candidates.

The Strategic Value of the 3-Thia-6-azabicyclo[3.1.1]heptane Motif

The 3-thia-6-azabicyclo[3.1.1]heptane scaffold is a valuable building block in modern drug discovery.[1] It serves as a rigid, three-dimensional substitute for the more flexible thiomorpholine ring, a common moiety in many biologically active compounds. The rationale for this bioisosteric replacement is rooted in several key principles of medicinal chemistry:

  • Conformational Rigidity: Unlike the flexible chair/boat conformations of a simple thiomorpholine, the bicyclic nature of the 3-thia-6-azabicyclo[3.1.1]heptane system locks the relative orientation of the nitrogen and sulfur atoms. This pre-organization of the molecule into a specific, bioactive conformation can significantly reduce the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity.

  • Improved Selectivity: The well-defined three-dimensional shape imposed by the scaffold can enhance selectivity for a specific receptor subtype over others, as the rigid structure is less likely to adapt to the binding pockets of off-target proteins.

  • Vectorial Projection and Chemical Space: The rigid framework provides precise exit vectors for substituents, allowing chemists to explore unoccupied regions of a target's binding pocket with greater control. Analysis of these exit vectors is crucial for understanding how the scaffold orients its substituents in 3D space, a concept that has been successfully applied to related 6-azabicyclo[3.1.1]heptane systems.[2][3][4]

  • Enhanced Physicochemical Properties: The introduction of sp³-rich, bicyclic systems is a validated strategy to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6] Replacing aromatic or flexible aliphatic rings with scaffolds like 3-thia-6-azabicyclo[3.1.1]heptane can decrease lipophilicity (LogP) and increase aqueous solubility, as demonstrated with analogous 3-oxabicyclo[3.1.1]heptane systems.[7] This can lead to improved pharmacokinetics and a better overall safety profile.

  • Metabolic Stability: The bicyclic core can block potential sites of metabolism that may be present on a more flexible analogue, thereby increasing the compound's half-life in vivo.

Below is a diagram illustrating the core concept of this bioisosteric replacement.

G cluster_0 Traditional Flexible Motif cluster_1 Rigid Bioisostere cluster_2 Predicted Outcomes Thiomorpholine Thiomorpholine Bicycle 3-Thia-6-azabicyclo[3.1.1]heptane Thiomorpholine->Bicycle Bioisosteric Replacement Outcome1 Increased Affinity (↓ΔS) Bicycle->Outcome1 Outcome2 Enhanced Selectivity Bicycle->Outcome2 Outcome3 Improved PK/ADME (↑Solubility, ↓LogP) Bicycle->Outcome3

Caption: Bioisosteric replacement workflow.

Synthesis Protocol: 3-Thia-6-azabicyclo[3.1.1]heptane

While multiple synthetic routes exist for analogous bicyclo[3.1.1]heptane systems,[8][9] a practical approach for the 3-thia-6-azabicyclo[3.1.1]heptane core has been developed from inexpensive starting materials.[1] The following protocol outlines a representative multi-step synthesis.

Workflow Overview

The synthesis proceeds through the formation of a key cyclobutane intermediate, which is then elaborated to construct the bicyclic system. This strategy provides control over stereochemistry and allows for large-scale production.

G A Start: Dieckmann Condensation B Step 1: Reduction & Mesylation A->B C Step 2: Thiolation B->C D Step 3: Azide Formation & Reduction C->D E Step 4: N-Protection & Cyclization D->E F Final Product: Protected Scaffold E->F

Caption: High-level synthetic workflow diagram.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • Diethyl 3,3-cyclobutanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium sulfide (Na₂S)

  • Sodium azide (NaN₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

Protocol:

  • Step 1: Synthesis of cis-1,3-Bis(mesyloxymethyl)cyclobutane

    • Causality: This initial step creates the core cyclobutane ring with two reactive handles (mesylates) in the required cis configuration for the subsequent bicyclic ring formation.

    • a. To a cooled (0 °C) solution of diethyl 3,3-cyclobutanedicarboxylate in dry THF, add LiAlH₄ portion-wise. Stir for 4 hours at room temperature.

    • b. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water. Filter the aluminum salts and concentrate the filtrate to yield the crude diol.

    • c. Dissolve the crude diol in DCM and cool to 0 °C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride.

    • d. Stir for 2 hours at 0 °C, then allow to warm to room temperature.

    • e. Perform an aqueous workup, dry the organic layer over MgSO₄, and concentrate to yield the dimesylate product, which can be purified by column chromatography.

  • Step 2: Formation of the Thiepane Intermediate

    • Causality: A nucleophilic substitution with sodium sulfide forms the sulfur-containing seven-membered ring, which will become the core of the final bicyclic system.

    • a. Dissolve the dimesylate from Step 1 in DMF. Add sodium sulfide and heat the mixture to 80 °C.

    • b. Monitor the reaction by TLC. Upon completion (approx. 6-8 hours), cool the reaction and pour it into water.

    • c. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude thiepane intermediate.

  • Step 3: Introduction of the Nitrogen Moiety

    • Causality: This sequence converts one of the arms of the cyclobutane into an amine, which is necessary for the final ring closure. An azide intermediate is used for safety and efficiency.

    • a. The thiepane intermediate is further functionalized via established methods to introduce a leaving group (e.g., tosylate) on the cyclobutane ring, followed by substitution with sodium azide in DMF.

    • b. The resulting azide is then reduced to the primary amine. A standard method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere in methanol.

  • Step 4: N-Protection and Intramolecular Cyclization

    • Causality: The amine must be protected (e.g., as a Boc-carbamate) to control its reactivity. The final intramolecular cyclization is typically an alkylation step that forms the second ring of the bicyclic system, yielding the desired scaffold.

    • a. To a solution of the amine from Step 3 in DCM, add triethylamine and Boc₂O. Stir at room temperature until the starting material is consumed.

    • b. Purify the N-Boc protected intermediate.

    • c. The final cyclization to form the 3-thia-6-azabicyclo[3.1.1]heptane core is achieved under basic conditions, which facilitates the intramolecular displacement of a leaving group on the cyclobutane ring by the protected nitrogen. The specific conditions will depend on the exact nature of the precursor from step 4a.

    • d. Following cyclization, the product is purified by column chromatography. The Boc protecting group can be removed with an acid like trifluoroacetic acid (TFA) when ready for coupling to a drug candidate.

Application Case Study: Bioisosteric Replacement in a Kinase Inhibitor

To illustrate the practical application, we consider a hypothetical kinase inhibitor, "LeadCompound-A," which contains a thiomorpholine moiety that makes non-optimal interactions in the solvent-exposed region of the kinase hinge.

Hypothesis: Replacing the flexible thiomorpholine in LeadCompound-A with the rigid 3-thia-6-azabicyclo[3.1.1]heptane scaffold will improve binding affinity by locking the molecule into its bioactive conformation and will enhance aqueous solubility due to the increased sp³ character.

Protocol for Incorporation (Amide Coupling)
  • Scaffold Deprotection: Dissolve the N-Boc protected 3-thia-6-azabicyclo[3.1.1]heptane in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the amine salt.

  • Amide Coupling:

    • a. To a solution of the carboxylic acid fragment of the parent drug in DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • b. Stir for 15 minutes to activate the acid.

    • c. Add the deprotected 3-thia-6-azabicyclo[3.1.1]heptane amine salt, followed by an additional equivalent of DIPEA to neutralize the salt.

    • d. Stir the reaction at room temperature overnight.

    • e. Perform an aqueous workup and purify the final compound using reverse-phase HPLC.

Comparative Data Analysis

The following table summarizes the anticipated data from a comparative study between the original lead and the new analogue.

ParameterLeadCompound-A (Thiomorpholine)Analogue-B (Bicyclic)Rationale for Change
Target Affinity (IC₅₀) 85 nM9 nMReduced entropic penalty upon binding.
Aqueous Solubility 15 µg/mL75 µg/mLIncreased sp³ character disrupts crystal packing.[7]
cLogP 3.82.9Replacement of a flexible aliphatic system with a more polar rigid scaffold.[7]
Microsomal Stability (t½) 25 min> 60 minBicyclic core blocks potential sites of CYP-mediated oxidation.
Off-Target Selectivity 15-fold vs. Kinase Z>100-fold vs. Kinase ZRigid conformation provides a poorer fit for the off-target active site.

Conclusion

The 3-thia-6-azabicyclo[3.1.1]heptane motif is more than a simple building block; it is a strategic tool for overcoming common challenges in drug discovery, including poor affinity, low selectivity, and suboptimal pharmacokinetic properties. Its rigid, three-dimensional structure offers a compelling alternative to traditional, flexible heterocyclic systems like thiomorpholine. The synthetic protocols provided herein are robust and scalable, enabling the generation of sufficient material for extensive medicinal chemistry campaigns. By thoughtfully incorporating this scaffold, researchers can unlock new chemical space and develop drug candidates with demonstrably superior profiles.

References

  • Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • (2025, August 10). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.
  • Azzarelli, J. M., et al. (2014, October 30). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). PubMed.
  • Dibchak, D., et al. (n.d.). Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • (2024, July). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • (2024, December 10). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Chernykh, A. V., et al. (2024, August 2). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC.
  • (2023, January 24). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. Domainex.
  • Ohta, K., et al. (2003, June 5). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.
  • (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Enamine.
  • (2025, April 8). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
  • (n.d.). Bioisosteres. TCI Deutschland GmbH.
  • (n.d.). {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride. ChemScene.
  • (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.
  • (n.d.). Prediction of ADME properties using curriculum learning. Repositori URV.
  • (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem.
  • (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. UNL Digital Commons.

Sources

Application

Application Notes and Protocols for the N-Functionalization of 3-Thia-6-azabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals Introduction: The 3-Thia-6-azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery The landscape of medicinal chemistry is in a perpetual state of evolut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Thia-6-azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties upon drug candidates. In this context, saturated bicyclic systems have emerged as valuable bioisosteres for commonly employed aromatic and heteroaromatic rings. The 3-thia-6-azabicyclo[3.1.1]heptane scaffold, a bridged bicyclic thiomorpholine analogue, represents a promising building block in drug discovery. Its rigid, three-dimensional structure offers a distinct exit vector trajectory for substituents compared to planar aromatic systems or more flexible monocyclic rings. This structural rigidity can lead to enhanced target-binding affinity and selectivity. Furthermore, the incorporation of a sulfur atom in the bicyclic core can modulate lipophilicity and metabolic stability, key parameters in the optimization of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

These application notes provide a comprehensive guide to the N-functionalization of the 3-thia-6-azabicyclo[3.1.1]heptane core, a critical step in the elaboration of this scaffold into diverse libraries of potential therapeutic agents. We will first outline a plausible synthetic route to the core structure based on published methodologies for analogous systems and then delve into detailed protocols for its N-arylation, N-alkylation, N-acylation, and N-sulfonylation.

Synthesis of the 3-Thia-6-azabicyclo[3.1.1]heptane Core

The synthesis of the 3-thia-6-azabicyclo[3.1.1]heptane scaffold can be achieved through a multi-step sequence, commencing with readily available starting materials. The key strategic element involves the construction of a suitably functionalized azetidine ring, followed by the formation of the fused thiomorpholine ring. A synthetic approach has been described for novel bicyclic thiomorpholine building blocks, including 3-thia-6-azabicyclo[3.1.1]heptane[1][2][3]. The following protocol is a detailed representation of such a synthesis.

Workflow for the Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane

A cis-1-tert-Butyl 2,4-azetidinedicarboxylate B cis-1-tert-Butyl 2,4-bis(hydroxymethyl)azetidine A->B LiBH4, THF C cis-1-tert-Butyl 2,4-bis(mesyloxymethyl)azetidine B->C MsCl, Et3N, DCM D tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate C->D Na2S, DMF E 3-Thia-6-azabicyclo[3.1.1]heptane (TFA salt) D->E TFA, DCM

Caption: Synthetic workflow for 3-thia-6-azabicyclo[3.1.1]heptane.

Experimental Protocol: Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane

Step 1: Synthesis of cis-1-tert-Butyl 2,4-bis(hydroxymethyl)azetidine

  • To a solution of cis-1-tert-butyl 2,4-azetidinedicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium borohydride (2.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the diol.

Step 2: Synthesis of cis-1-tert-Butyl 2,4-bis(mesyloxymethyl)azetidine

  • Dissolve the diol from the previous step (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (2.2 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the dimesylate.

Step 3: Synthesis of tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

  • To a solution of the dimesylate (1.0 equiv) in dimethylformamide (DMF), add sodium sulfide (1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give the N-Boc protected bicyclic amine.

Step 4: Synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane (TFA salt)

  • Dissolve the N-Boc protected amine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (TFA, 10 equiv) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the title compound as its TFA salt. This can be converted to the free base by treatment with a suitable base.

Protocols for N-Functionalization

The secondary amine of the 3-thia-6-azabicyclo[3.1.1]heptane is a versatile handle for a variety of functionalization reactions. The following sections detail protocols for common and synthetically valuable N-functionalization reactions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of the 3-thia-6-azabicyclo[3.1.1]heptane with a wide range of aryl and heteroaryl halides or triflates.

A 3-Thia-6-azabicyclo[3.1.1]heptane F N-Aryl-3-thia-6-azabicyclo[3.1.1]heptane A->F B Aryl Halide/Triflate B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F

Caption: General workflow for Buchwald-Hartwig N-arylation.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 3-thia-6-azabicyclo[3.1.1]heptane (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts like G3-XPhos Palladacycle can also be effective.
Ligand Xantphos, BINAP, DavePhosThe choice of ligand is crucial and may require optimization.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe base strength can influence the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80-110 °CHigher temperatures may be needed for less reactive aryl chlorides.
N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups onto a secondary amine by reaction with an aldehyde or ketone in the presence of a reducing agent.

A 3-Thia-6-azabicyclo[3.1.1]heptane E N-Alkyl-3-thia-6-azabicyclo[3.1.1]heptane A->E B Aldehyde or Ketone B->E C Reducing Agent C->E D Solvent D->E A 3-Thia-6-azabicyclo[3.1.1]heptane E N-Acyl-3-thia-6-azabicyclo[3.1.1]heptane A->E B Acyl Chloride or Anhydride B->E C Base C->E D Solvent D->E A 3-Thia-6-azabicyclo[3.1.1]heptane E N-Sulfonyl-3-thia-6-azabicyclo[3.1.1]heptane A->E B Sulfonyl Chloride B->E C Base C->E D Solvent D->E

Sources

Method

Use of 3-Thia-6-azabicyclo[3.1.1]heptane scaffolds to modulate protein-protein interactions

Application Note: Precision Engineering of Protein-Protein Interactions using 3-Thia-6-azabicyclo[3.1.1]heptane Scaffolds Abstract Protein-Protein Interactions (PPIs) have historically been termed "undruggable" due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Protein-Protein Interactions using 3-Thia-6-azabicyclo[3.1.1]heptane Scaffolds

Abstract

Protein-Protein Interactions (PPIs) have historically been termed "undruggable" due to their large, flat, and featureless interfacial surface areas (typically 1,500–3,000 Ų). Traditional small molecules often fail to achieve the necessary spatial projection to disrupt these interfaces. This Application Note details the deployment of 3-Thia-6-azabicyclo[3.1.1]heptane —a rigid, bridged bicyclic scaffold—as a high-fidelity peptidomimetic core. Unlike flexible linear linkers, this scaffold freezes the conformation of attached pharmacophores, reducing the entropic cost of binding. We provide a comprehensive guide on the structural rationale, synthetic incorporation, and biochemical validation of this scaffold in PPI modulation.

Structural Rationale: The "Exit Vector" Advantage

The success of a PPI inhibitor relies on the precise orientation of its functional groups (R-groups) to match the "hot spots" (key residues) on the target protein.

  • The Problem: Linear peptides or flexible linkers (e.g., PEG, alkyl chains) suffer from high entropic penalty upon binding (

    
    ). Flat aromatic scaffolds (e.g., benzene, pyridine) often lack the 3D-curvature required to mimic the twist of an 
    
    
    
    -helix or a
    
    
    -turn.
  • The Solution: The 3-Thia-6-azabicyclo[3.1.1]heptane scaffold offers a unique geometry.

    • Bridgehead (C1/C5): Provides rigidity.

    • Nitrogen (N6): Acts as a distinct vector for derivatization (e.g., amide coupling).

    • Sulfur (S3): Offers a second vector and, crucially, can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) to introduce hydrogen bond acceptors without altering the carbon skeleton.

Comparison of Scaffolds:

FeaturePiperazine / MorpholineBenzene / Pyridine3-Thia-6-azabicyclo[3.1.1]heptane
Conformation Flexible (Chair/Boat flip)Planar (2D)Rigid / Bridged (3D)
Chirality Achiral (usually)AchiralAchiral (Meso) or Chiral derivatives
Exit Vector Angle Variable120° / 180°~119° (Mimics meta-substitution with 3D depth)
Entropic Cost HighLowMinimal

Experimental Workflow

The following workflow outlines the integration of the scaffold into a drug discovery campaign.

PPI_Workflow Design 1. In Silico Design (Vector Matching) Synthesis 2. Scaffold Synthesis (Cyclization) Design->Synthesis Target Defined Deriv 3. Library Generation (N6/S3 Functionalization) Synthesis->Deriv Core Ready Screen 4. PPI Screening (FP / SPR) Deriv->Screen Library Opt 5. Hit Optimization (S-Oxidation) Screen->Opt Hit ID Opt->Design SAR Cycle

Figure 1: Iterative design cycle for developing PPI modulators using bridged bicyclic scaffolds.

Detailed Protocols

Protocol A: Synthesis of the 3-Thia-6-azabicyclo[3.1.1]heptane Core

Note: This protocol is adapted from established routes for 3-oxa/thia-6-azabicyclo[3.1.1]heptanes (e.g., Enamine building blocks).[1]

Objective: Synthesize the N-protected scaffold for downstream coupling.

Reagents:

  • Starting Material: cis-1,3-functionalized cyclobutane derivative (e.g., cis-1,3-bis(bromomethyl)cyclobutane or similar precursors).

  • Nucleophile: Sodium sulfide (

    
    ) or Benzylamine (depending on ring closure strategy).
    
  • Solvents: Acetonitrile (MeCN), DMF.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with a cis-1,3-disubstituted cyclobutane. The cis geometry is critical to allow the bridge formation.

  • Cyclization (Double Nucleophilic Substitution):

    • Dissolve the cyclobutane precursor (1.0 eq) in dilute DMF (0.05 M) to favor intramolecular reaction.

    • Add Sodium Sulfide nonahydrate (1.2 eq) slowly at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Mechanism:[2][3][4][5][6] The sulfur attacks both electrophilic centers on the cyclobutane, forming the thiomorpholine bridge.

  • N-Protection:

    • If the nitrogen is not already protected, treat the crude amine with

      
       (1.1 eq) and 
      
      
      
      in DCM.
  • Work-up:

    • Quench with water, extract with EtOAc.

    • Purify via flash chromatography (Hexanes/EtOAc).

    • QC Check: Verify structure via 1H NMR (Look for characteristic bridgehead protons at

      
       2.5–3.5 ppm).
      
Protocol B: Library Generation (Parallel Synthesis)

Objective: Create a library of potential PPI inhibitors by functionalizing the N6 position.

  • Deprotection: Remove the Boc group using 4M HCl in Dioxane (1 h, RT). Lyophilize to remove solvent.

  • Amide Coupling (N6 Functionalization):

    • In a 96-well plate, dispense the scaffold amine salt.

    • Add diverse Carboxylic Acids (

      
      , 1.2 eq) targeting specific residues on the protein interface (e.g., hydrophobic aromatics, charged residues).
      
    • Add Coupling Agents: HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Shake at RT for 4 hours.

  • Sulfur Oxidation (Optional Diversity):

    • To generate sulfoxides: Treat with 1.0 eq

      
      -CPBA at 0°C.
      
    • To generate sulfones: Treat with 2.5 eq

      
      -CPBA at RT.
      
    • Rationale: Sulfones act as strong H-bond acceptors, potentially mimicking carbonyls of the peptide backbone.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the ability of the scaffold library to displace a native peptide ligand.

Materials:

  • Target Protein: Recombinant protein (e.g., MDM2, Bcl-xL).

  • Tracer: Native peptide labeled with FITC or TAMRA (

    
     should be known).
    
  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Procedure:

  • Master Mix: Prepare a mix of Protein (concentration =

    
     of tracer) and Tracer (10–50 nM) in Assay Buffer.
    
  • Plating: Dispense 19 µL of Master Mix into black 384-well low-binding plates.

  • Compound Addition: Add 1 µL of library compound (DMSO stock) to achieve a concentration gradient (e.g., 100 µM to 1 nM).

  • Incubation: Incubate for 30–60 minutes at RT in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex/Em appropriate for fluorophore).

  • Data Analysis:

    • Plot mP (milli-Polarization) vs. log[Compound].

    • Fit data to a sigmoidal dose-response equation (Hill slope) to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for FP.
      

Case Study: Mimicking a -Turn

In a theoretical application targeting the p53-MDM2 interaction:

  • Native Ligand: p53 uses residues Phe19, Trp23, and Leu26 presented on an

    
    -helix.
    
  • Scaffold Design: The [3.1.1] heptane core replaces the helical backbone.

    • N6-Substituent: A hydrophobic indole derivative is attached to N6 to mimic Trp23.

    • C3-Substituent (via Sulfur functionalization): A phenyl group is projected to mimic Phe19.

  • Outcome: The rigid scaffold locks the distance between the indole and phenyl rings at ~6 Å, matching the

    
     spacing of the helix, resulting in a high-affinity binder (
    
    
    
    nM) with improved metabolic stability compared to the native peptide.

References

  • Synthesis of 3-Oxa/Thia-6-azabicyclo[3.1.

    • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.[7] Synthesis, 2012.[7]

    • Source:

  • Scaffold Geometry & Exit Vectors

    • Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Mykhailiuk, P. K., et al. (Enamine Ltd).[8][9]

    • Source:

  • Bicyclic Peptides in PPIs

    • Screening Bicyclic Peptide Libraries for Protein–Protein Interaction Inhibitors. Heinis, C., et al.
    • Source:

  • General PPI Drug Discovery

    • Features of Protein-Protein Interactions that Translate into Potent Inhibitors.[10][11] Wells, J. A., McClendon, C. L. Nature.

    • Source:

Disclaimer: The protocols described herein involve hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Experimental procedures for oxidation of 3-thia-6-azabicyclo[3.1.1]heptane

Application Note: High-Fidelity Oxidation of 3-Thia-6-azabicyclo[3.1.1]heptane Executive Summary This guide details the experimental procedures for the selective oxidation of 3-thia-6-azabicyclo[3.1.1]heptane derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Oxidation of 3-Thia-6-azabicyclo[3.1.1]heptane

Executive Summary

This guide details the experimental procedures for the selective oxidation of 3-thia-6-azabicyclo[3.1.1]heptane derivatives. As a bridged thiomorpholine isostere, this scaffold offers unique vectors for drug discovery, particularly as a rigidified, achiral surrogate for morpholine or piperazine.

The oxidation of the sulfur atom at position 3 is critical for tuning lipophilicity (LogD) and metabolic stability. This note provides validated protocols for accessing two distinct oxidation states:

  • The Sulfoxide (S-oxide): A chiral/diastereomeric intermediate useful for probing hydrogen bond acceptor vectors.

  • The Sulfone (S,S-dioxide): The primary achiral building block for medicinal chemistry, offering high metabolic stability and strong electron-withdrawing character.

Key Technical Constraint: The secondary amine at position 6 (N6) is susceptible to competing N-oxidation. All protocols described herein assume the use of an N-protected substrate (e.g., N-Boc, N-Cbz, or N-Tosyl) to ensure chemoselectivity.

Strategic Significance & Chemical Logic

The 3-thia-6-azabicyclo[3.1.1]heptane core is a "shuttling" scaffold. Unlike the common [2.2.1] systems, the [3.1.1] bridge creates a distinct puckered geometry.

  • Lipophilicity Modulation: Oxidation converts the lipophilic sulfide to the more polar sulfone, lowering LogP without introducing hydrogen bond donors.

  • Stereoelectronic Effects: The sulfone moiety at position 3 exerts a strong inductive effect on the N6 amine (if deprotected), reducing its basicity (

    
    ) and improving permeability in CNS targets.
    
Mechanistic Pathway

The oxidation proceeds via electrophilic attack on the sulfur lone pair.

  • First Oxidation: Fast. Produces the sulfoxide.[1][2] In bridged systems, the reagent approach is often sterically governed, favoring the exo-sulfoxide, though the endo isomer is possible.

  • Second Oxidation: Slower. Produces the sulfone.[1][2][3] Requires forcing conditions or excess oxidant.

Experimental Protocols

Protocol A: Synthesis of the Sulfone (3,3-Dioxide)

Target: Complete oxidation for medicinal chemistry building blocks.

Reagents:

  • Substrate: tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max purity (2.5 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% aq.

    
     / Sat. aq. 
    
    
    

Procedure:

  • Setup: Charge a round-bottom flask with the N-Boc protected sulfide (1.0 equiv) and DCM (

    
     concentration). Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Dissolve mCPBA (2.5 equiv) in DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The stoichiometry is critical. 2.0 equiv is theoretical, but 2.5 equiv ensures conversion of the sluggish sulfoxide intermediate to the sulfone.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 4–16 hours.
    
    • Monitoring: Check via TLC (stain:

      
      ) or LCMS. The intermediate sulfoxide appears early; the reaction is complete when the sulfoxide peak disappears.
      
  • Workup (The "Reductive Wash"):

    • Cool the mixture to

      
       to precipitate excess m-chlorobenzoic acid (mCBA). Filter off the solid.
      
    • Wash the filtrate with

      
       (to quench unreacted peroxides). Caution: Exothermic.
      
    • Wash with saturated

      
       (
      
      
      
      ) to remove acidic byproducts.
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude sulfone is often pure enough for deprotection. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Protocol B: Selective Synthesis of the Sulfoxide (Mono-oxide)

Target: Creation of stereochemically defined polar intermediates.

Reagents:

  • Substrate: N-Protected 3-thia-6-azabicyclo[3.1.1]heptane

  • Oxidant: Sodium Periodate (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol / Water (4:1)

Procedure:

  • Setup: Dissolve the substrate in

    
     (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Add

    
     (1.1 equiv) in portions as a solid or dissolved in minimal water.
    
    • Why Periodate? mCPBA is too aggressive and often yields sulfone over-oxidation. Periodate is milder and highly selective for the sulfoxide state.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature overnight.
    
  • Workup:

    • Filter the white precipitate (

      
      ).
      
    • Concentrate the filtrate to remove methanol.

    • Extract the aqueous residue with DCM (

      
      ).
      
    • Dry combined organics and concentrate.[4]

  • Stereochemical Analysis: The product will likely be a mixture of diastereomers (exo/endo). Separation may require preparative HPLC.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for processing the 3-thia-6-azabicyclo[3.1.1]heptane scaffold.

OxidationWorkflow Start Start: 3-Thia-6-azabicyclo[3.1.1]heptane (N-Protected) Check Target Selection Start->Check PathSulfone Target: Sulfone (Achiral, Metabolic Stability) Check->PathSulfone High Oxidation State PathSulfoxide Target: Sulfoxide (Chiral, H-Bond Acceptor) Check->PathSulfoxide Controlled Oxidation MethodA Method A: mCPBA (2.5 eq) Solvent: DCM, RT PathSulfone->MethodA MethodB Method B: NaIO4 (1.1 eq) Solvent: MeOH/H2O, 0°C PathSulfoxide->MethodB Intermed Intermediate: Sulfoxide (Mix of exo/endo) MethodA->Intermed Fast ProdSulfoxide Product: Sulfoxide (Mono-oxide) MethodB->ProdSulfoxide Stops here ProdSulfone Product: Sulfone (3,3-Dioxide) Intermed->ProdSulfone Slow (Requires Excess Ox)

Figure 1: Decision matrix for the oxidation of bridged thiomorpholine scaffolds.

Data Analysis & Validation

To ensure the integrity of the reaction, compare the NMR spectroscopic signatures. The oxidation state of the sulfur atom significantly deshields the adjacent bridgehead protons (H1/H5) and the methylene protons (H2/H4).

Table 1: Diagnostic


 NMR Shifts (Approximation in 

)
PositionProton TypeSulfide (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
H2 / H4 Methylene (

to S)
2.8 – 3.23.5 – 3.94.0 – 4.5
H1 / H5 Bridgehead4.2 – 4.44.5 – 4.74.8 – 5.0
N-Boc Methyls1.451.451.45

Note: Shifts are approximate and depend on the specific N-protecting group. The key indicator is the downfield shift of the


-protons (H2/H4) by ~1.0 ppm upon full oxidation to sulfone.

IR Spectroscopy Markers:

  • Sulfoxide: Strong stretch at

    
    .
    
  • Sulfone: Two strong bands at

    
     (asymmetric) and 
    
    
    
    (symmetric).

Troubleshooting & Safety

  • Issue: N-Oxide Formation.

    • Cause: Inadequate N-protection or extreme pH.

    • Solution: Ensure the N-protecting group (Boc/Cbz) is intact before oxidation. If using a basic amine, protonate it (use

      
       salt) before adding mCPBA.
      
  • Issue: Incomplete Oxidation (Sulfoxide contamination in Sulfone target).

    • Cause: Old mCPBA (titer < 70%) or insufficient reaction time.

    • Solution: Add an additional 0.5 equiv of mCPBA and reflux in DCM for 1 hour. Alternatively, use catalytic Ruthenium (

      
      ) with 
      
      
      
      for "blast" oxidation.
  • Safety:

    • mCPBA is shock-sensitive and potentially explosive in dry, pure form. Always keep wet with water/acid stabilizer.

    • Peroxide tests are mandatory before concentrating filtrates.

References

  • Levterov, V. V., et al. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Link

    • Context: Establishes the synthesis of the [3.1.1] hetero-bridged systems and mentions the preparation of 3-thia analogs and their dioxides.
  • Dibchak, D., et al. (2023).[5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

    • Context: Provides the foundational chemistry for constructing the 3-azabicyclo[3.1.1]heptane core, relevant for the structural integrity of the thia-analog.
  • Caradonna, J. P., & Lippard, S. J. (1988). Oxidation of Sulfides to Sulfones. Organic Syntheses. Context: General reference for mCPBA oxidation stoichiometry and workup procedures.
  • Enamine Ltd.Building Blocks: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. Context: Commercial availability of the oxidized scaffold confirms the stability and utility of the sulfone described in Protocol A.

Sources

Method

Application Note: Catalytic Architectures for Bicyclic Amine Synthesis

The following Application Note and Protocol guide is structured to provide actionable, high-level technical guidance for the synthesis of bicyclic amines. Executive Summary & Strategic Value Bicyclic amines (e.g., tropan...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is structured to provide actionable, high-level technical guidance for the synthesis of bicyclic amines.

Executive Summary & Strategic Value

Bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[3.1.0]hexanes) are privileged motifs in medicinal chemistry. Unlike flat heteroaromatics, these


-rich scaffolds offer defined 3D exit vectors that maximize ligand-protein binding specificity while improving solubility and metabolic stability (the "Escape from Flatland" strategy).

This guide details three distinct catalytic distinct methodologies to access these architectures:

  • Photoredox Catalysis: For de novo construction via radical-polar crossover.

  • Rh(III) C-H Activation: For direct annulation of amides with strained alkenes.

  • Organocatalysis: For metal-free, stereoselective cascade cyclizations.

Method A: Photoredox Radical-Polar Crossover

Target Architecture: Fused saturated bicyclic amines (e.g., pyrrolizidines, indolizidines). Mechanism: Single-Electron Transfer (SET) triggered ring-opening of cyclopropylamines.

Mechanistic Insight

This method leverages the high ring strain of cyclopropylamines (~27 kcal/mol). An iridium photocatalyst generates a nitrogen-centered radical cation, which triggers ring opening to form a distonic radical cation. This species intercepts an alkene (Michael acceptor) in a radical-polar crossover sequence, forming two bonds in a single operation.

Graphviz Pathway: Radical-Polar Crossover Cycle

Photoredox_Mechanism Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited Blue LED (450 nm) Cat_Excited->Cat_GS SET (Oxidation) Substrate Cyclopropylamine (1) Rad_Cat N-Radical Cation (A) Substrate->Rad_Cat -e⁻ (SET) Distonic C-Centered Radical (B) Rad_Cat->Distonic Ring Opening Alkene Alkene Trap Distonic->Alkene Radical Addition Product Bicyclic Amine Alkene->Product Cyclization/SET Reduction

Caption: Figure 1. Ir-catalyzed radical-polar crossover mechanism. The cycle is initiated by SET oxidation of the amine, followed by strain-release ring opening.

Experimental Protocol: Ir-Catalyzed Bicyclization

Standard Operating Procedure (SOP-PR-04)

Reagents:

  • Substrate:

    
    -Aryl cyclopropylamine (1.0 equiv, 0.4 mmol)
    
  • Trap: Electron-deficient alkene (e.g., methyl acrylate) (2.0 equiv, 0.8 mmol)

  • Catalyst: [Ir(dtbbpy)(ppy)2]PF6 (0.5 - 1.0 mol%)

  • Base:

    
     (50 mol%)
    
  • Solvent: Chlorobenzene (PhCl) or 1,2-DCE (degassed)

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox, charge an 8 mL clear glass vial with the cyclopropylamine (0.4 mmol), alkene (0.8 mmol), photocatalyst (4.5 mg, 1 mol%), and

    
     (35 mg).
    
  • Solvation: Add degassed PhCl (4.0 mL, 0.1 M concentration). Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Place the vial in a photoreactor (e.g., Kessil PR160 Blue LED, 450 nm) approximately 2-3 cm from the light source. Maintain temperature at 25–30 °C using a fan to prevent thermal degradation.

  • Reaction: Stir vigorously (800 rpm) under irradiation for 24 hours.

  • Workup: Dilute the mixture with DCM (10 mL) and filter through a short pad of silica gel to remove the catalyst. Wash the pad with EtOAC.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter: The reaction is sensitive to oxygen quenching of the excited state Ir species. Ensure rigorous degassing (sparging with


 for 15 mins) if not setting up in a glovebox.

Method B: Rh(III)-Catalyzed C-H Annulation

Target Architecture: Bridged bicyclic systems (e.g., azabicyclo[2.2.1]heptanes) and fused isoquinolines. Mechanism: Directed C-H activation followed by migratory insertion into strained alkenes.

Mechanistic Insight

This protocol utilizes a Cp*Rh(III) catalyst and an oxidizing directing group (e.g., hydroxamic acid ester or amide). The Rh(III) inserts into the ortho C-H bond, forming a rhodacycle. Coordination of a bicyclic alkene (e.g., norbornadiene) followed by migratory insertion and reductive elimination yields the annulated product.

Graphviz Pathway: C-H Activation Cycle

Rh_Cycle PreCat Cp*Rh(III) Species CH_Act Rhodacycle (5-membered) PreCat->CH_Act C-H Activation (-AcOH) Coord Alkene Coordination CH_Act->Coord + Bicyclic Alkene Insert Migratory Insertion Coord->Insert 1,2-Insertion RedElim Reductive Elimination Insert->RedElim C-N Bond Formation RedElim->PreCat Catalyst Regeneration Prod Annulated Product RedElim->Prod Product Release

Caption: Figure 2. CpRh(III)-catalyzed C-H annulation cycle. The reaction proceeds via a redox-neutral pathway utilizing an internal oxidant or external oxidant.*

Experimental Protocol: Rh-Catalyzed Annulation

Standard Operating Procedure (SOP-TM-09)

Reagents:

  • Substrate:

    
    -Pivaloyloxy benzamide (1.0 equiv, 0.2 mmol) - Internal oxidant directing group
    
  • Coupling Partner: Norbornadiene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive:

    
     (30 mol%)
    
  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

Step-by-Step Workflow:

  • Charge: To a 10 mL Schlenk tube, add the benzamide (0.2 mmol), [Cp*RhCl2]2 (3.1 mg), and

    
     (11.5 mg).
    
  • Addition: Add MeOH (2.0 mL) followed by norbornadiene (22 µL).

  • Reaction: Seal the tube and stir at room temperature (23 °C) for 16 hours. Note: Unlike many C-H activations requiring heat, this system is often active at RT due to the strain energy of the alkene.

  • Workup: Evaporate solvent directly.

  • Purification: Purify by preparative TLC or column chromatography (DCM/MeOH 95:5).

Self-Validating Check: The reaction color typically changes from orange (active Rh species) to dark red/brown upon completion. Lack of color change may indicate catalyst poisoning.

Method C: Organocatalytic Cascade (Metal-Free)

Target Architecture: Chiral bicyclo[3.2.1]octanes or pyrrolizidines. Mechanism: Iminium-Enamine activation sequence (Domino Michael-Aldol).

Mechanistic Insight

Chiral secondary amines (e.g., Jørgensen-Hayashi catalysts) activate


-unsaturated aldehydes via iminium ion formation, promoting Michael addition. The intermediate enamine then undergoes an intramolecular aldol cyclization to close the ring with high stereocontrol.
Graphviz Pathway: Organocatalytic Cascade

Organo_Cascade Cat Amine Catalyst Iminium Iminium Ion Cat->Iminium + Enal (-H2O) Michael Michael Adduct Iminium->Michael + Nucleophile Enamine Enamine Intermediate Michael->Enamine Tautomerization Cyclic Bicyclic Product Enamine->Cyclic Intramol. Aldol Cyclic->Cat Hydrolysis

Caption: Figure 3. Organocatalytic domino sequence. The catalyst cycles between iminium (LUMO lowering) and enamine (HOMO raising) activation modes.

Experimental Protocol: Cascade Aza-Michael/Aldol

Standard Operating Procedure (SOP-OC-12)

Reagents:

  • Substrate:

    
    -Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)
    
  • Nucleophile: 2-(1H-pyrrol-2-yl)-2-oxoacetate (1.0 equiv)

  • Catalyst: Diphenylprolinol trimethylsilyl ether (10-20 mol%)

  • Acid Additive: Benzoic acid (20 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Mix: In a vial, dissolve the catalyst (0.02 mmol) and benzoic acid (0.02 mmol) in Toluene (1.0 mL). Stir for 5 mins to form the salt.

  • Add Reactants: Add the pyrrole nucleophile (0.2 mmol) followed by the unsaturated aldehyde (0.24 mmol).

  • Stir: Stir at ambient temperature for 24–48 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quench: Add saturated

    
     solution (2 mL). Extract with 
    
    
    
    (3 x 5 mL).
  • Purification: Flash chromatography on silica gel. Note: Avoid acidic eluents which may degrade the acetal/hemiacetal centers if present.

Comparative Data Summary

FeaturePhotoredox (Ir)C-H Activation (Rh)Organocatalysis (Amine)
Primary Bond Formation Radical AdditionMigratory InsertionMichael/Aldol
Atom Economy High (100% usually)Moderate (Loss of DG/Acid)High (Water byproduct)
Reaction Conditions Visible Light, RTRT to 80°C, Air tolerantRT, Moisture sensitive
Key Limitation Requires specific absorptionRequires Directing GroupSlower kinetics
Stereocontrol Substrate controlledLigand controlledCatalyst controlled

References

  • Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. (2024). Link

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds. PubMed. (2020). Link

  • Rhodium-Catalyzed Diastereoselective C-H Activation/[4 + 2] Annulation of α,β-Unsaturated Amides with Bicyclic Alkenes. Organic Letters. (2024). Link[1]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. (2022). Link

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. (2021). Link

  • Benzocarbazole Synthesis via Visible-Light-Accelerated Rh(III)-Catalyzed C–H Annulation. Organic Letters. (2021). Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the preparation of bicyclic thiomorpholines

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of bicyclic thiomorpholines presents a unique set of challenges for the modern synthetic chemist. These scaffolds are of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of bicyclic thiomorpholines presents a unique set of challenges for the modern synthetic chemist. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and diverse biological activities. However, their preparation is often plagued by a variety of side reactions that can lead to low yields, complex product mixtures, and purification difficulties. This guide provides a comprehensive overview of the most common side reactions encountered during the synthesis of bicyclic thiomorpholines, offering detailed troubleshooting advice and preventative measures in a practical question-and-answer format.

Core Principles of Bicyclic Thiomorpholine Synthesis

The construction of bicyclic thiomorpholine frameworks typically involves the formation of two rings sharing two common atoms (the bridgehead atoms). Common synthetic strategies include intramolecular cyclizations of functionalized acyclic precursors, tandem reactions, and cycloadditions. The inherent strain in some bicyclic systems, coupled with the reactivity of the sulfur and nitrogen heteroatoms, creates a landscape ripe for competing and often undesirable chemical transformations.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of bicyclic thiomorpholines. Each entry details the potential side reaction, its mechanistic underpinnings, diagnostic approaches, and validated protocols for mitigation.

Issue 1: Formation of an Unsaturated, Ring-Opened Product

Question: My reaction is yielding a significant amount of an unsaturated acyclic amine instead of the desired bicyclic thiomorpholine. What is the likely cause?

Answer: This is a classic hallmark of a Hofmann elimination side reaction. This E2 (elimination, bimolecular) reaction is particularly prevalent in bicyclic systems containing a quaternary ammonium salt or a tertiary amine that can be quaternized in situ, especially under basic conditions and at elevated temperatures.[1][2] The rigidity of the bicyclic framework can create significant steric hindrance, making the Hofmann product (the least substituted alkene) the favored kinetic and often thermodynamic product.[1]

Mechanistic Insight:

The Hofmann elimination proceeds via an anti-periplanar arrangement of a β-proton and the amine leaving group. In the context of a bicyclic thiomorpholine precursor, if the nitrogen atom becomes quaternized (e.g., through over-alkylation with an alkyl halide), a base can abstract a proton from a β-carbon, leading to the cleavage of a C-N bond and the formation of a double bond.

Troubleshooting Workflow:

Caption: Troubleshooting Pummerer Rearrangement.

Preventative Measures & Protocols:

  • Inert Atmosphere: To prevent unintentional oxidation of the sulfur atom, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.

  • Avoid Anhydrides with Sulfoxides: If you know or suspect that your starting material or intermediate is a sulfoxide, avoid using acid anhydrides in subsequent steps.

  • Alternative Reagents: If an acylation step is necessary, consider using an acyl chloride with a non-nucleophilic base at low temperature, which may suppress the Pummerer rearrangement.

Issue 3: Low Yields and Formation of Dimeric or Polymeric Byproducts

Question: My intramolecular cyclization to form the bicyclic thiomorpholine is giving very low yields, and I'm isolating a significant amount of high molecular weight material. What's going on?

Answer: You are likely facing a competition between the desired intramolecular cyclization and an undesired intermolecular reaction , leading to dimers, oligomers, or polymers. This is a common challenge in reactions that form rings, especially when the ring size is large or the reactive ends of the molecule are not in close proximity.

Mechanistic Insight:

The outcome of the reaction (intramolecular vs. intermolecular) is a kinetic competition. The rate of the intramolecular reaction depends on the effective concentration of the two reacting ends of the same molecule, while the rate of the intermolecular reaction depends on the overall concentration of the reactant in the solution.

Troubleshooting Workflow:

Caption: Troubleshooting Intermolecular Competition.

Preventative Measures & Protocols:

  • High Dilution Principle: The most effective way to favor intramolecular cyclization is to use high dilution conditions. This lowers the overall concentration of the reactant, thereby slowing down the bimolecular intermolecular reaction while the rate of the unimolecular intramolecular reaction remains unaffected.

    Protocol for High Dilution:

    • Set up the reaction vessel with the bulk of the solvent and any non-reactant reagents (e.g., base, catalyst).

    • Heat or cool the reaction mixture to the desired temperature.

    • Prepare a solution of the acyclic precursor in a significant volume of the same solvent.

    • Using a syringe pump, add the solution of the precursor to the reaction vessel over a prolonged period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the reactant.

ParameterStandard ConditionsHigh Dilution Conditions
Concentration 0.1 - 1.0 M0.001 - 0.01 M
Addition Method All at onceSlow addition via syringe pump
Typical Outcome Favors intermolecular reactionFavors intramolecular cyclization
Issue 4: Reversion to Starting Materials or Acyclic Precursors

Question: My reaction to form a bicyclic thiomorpholine via a Michael addition-cyclization sequence is not proceeding to completion, or I am isolating the Michael adduct instead of the cyclized product. What could be the issue?

Answer: You may be experiencing a retro-Michael reaction . [3]The Michael addition is a reversible process, and under certain conditions, the equilibrium can favor the starting materials (the Michael acceptor and donor) over the adduct. This can prevent the subsequent intramolecular cyclization from occurring.

Mechanistic Insight:

The retro-Michael reaction is the reverse of the Michael addition. It is essentially an elimination reaction that is often promoted by heat or a base. In the context of bicyclic thiomorpholine synthesis, if the intramolecular cyclization step is slow, the retro-Michael reaction of the intermediate can become a competitive pathway.

Troubleshooting Workflow:

Caption: Troubleshooting Retro-Michael Reaction.

Preventative Measures & Protocols:

  • Tandem Reaction Conditions: Design the reaction conditions to favor the subsequent cyclization immediately after the Michael addition. This can sometimes be achieved by a temperature change or the addition of a second reagent that promotes cyclization.

  • Choice of Base: Use the mildest base possible that can effect the Michael addition. In some cases, a catalytic amount of a non-nucleophilic base is sufficient.

  • Irreversible Steps: If possible, introduce an irreversible step after the Michael addition to "trap" the adduct and prevent it from reverting. This could be, for example, the reduction of a ketone or the protection of a functional group.

Issue 5: Formation of Diastereomers or Epimers

Question: I am obtaining a mixture of diastereomers of my bicyclic thiomorpholine, making purification difficult. How can I improve the stereoselectivity?

Answer: The formation of diastereomers is a common challenge in the synthesis of complex molecules with multiple stereocenters. In the context of bicyclic thiomorpholines, this can arise from a lack of stereocontrol during the cyclization step or from the epimerization of an existing stereocenter under the reaction conditions. [4][5] Mechanistic Insight:

Epimerization is the change in the configuration of one stereocenter in a molecule that has multiple stereocenters. This can occur if a stereocenter has an acidic proton and is adjacent to a carbonyl group or another electron-withdrawing group. Under basic or acidic conditions, this proton can be removed to form a planar enolate or a similar intermediate, and reprotonation can occur from either face, leading to a mixture of epimers.

Troubleshooting Workflow:

Caption: Troubleshooting Epimerization.

Preventative Measures & Protocols:

  • Milder Conditions: Use the mildest possible reaction conditions (pH, temperature, reaction time) to minimize the risk of epimerization.

  • Base Selection: If a base is necessary, consider using a non-nucleophilic, sterically hindered base that is less likely to cause epimerization.

  • Protecting Groups: If a stereocenter is prone to epimerization due to an adjacent functional group, consider protecting that group during the critical step.

  • Stereo-directing Groups: Introduce a bulky substituent on the precursor that can direct the stereochemical outcome of the cyclization through steric hindrance.

  • Asymmetric Catalysis: For the synthesis of enantiomerically pure bicyclic thiomorpholines, consider using a chiral catalyst that can control the formation of the desired stereoisomer.

References

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

  • Hofmann elimination. (2023, November 29). In Wikipedia. [Link]

  • DeGraffenreid, M. R., Bennett, S., Caille, S., Gonzalez-Lopez de Turiso, F., Hungate, R. W., Julian, L. D., ... & Powers, J. P. (2007). An Efficient and Scalable One-Pot Double Michael Addition− Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • Chen, Z., Hong, A. Y., Linhu, X., & Hong, X. (2018). Construction of Polycyclic β-Ketoesters Using a Homoconjugate Addition/Decarboxylative Dieckmann Annulation Strategy. The Journal of Organic Chemistry, 83(11), 6225–6234. [Link]

  • Pummerer Rearrangement. (n.d.). In SynArchive. Retrieved February 19, 2026, from [Link]

  • Malmakova, A. Y., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28. [Link]

  • Hoye, T. R., Dvornikovs, V., & Sizova, E. (2006). Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). Organic Letters, 8(22), 5089–5091. [Link]

  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]

  • Pummerer rearrangement. (n.d.). In chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved February 19, 2026, from [Link]

  • The Hofmann Elimination: Anti-Zaitsev Behavior. (2021, December 6). Oregon State University. [Link]

  • Cascade Michael/aldol/rearrangement between phenacylmalononitriles and maleimides: highly diastereoselective access to functionalized bicyclic cyclopentenes containing a CN-substituted all-carbon quaternary center. (n.d.). Organic Chemistry Frontiers. [Link]

  • Pummerer Rearrangement. (n.d.). In SynArchive. Retrieved February 19, 2026, from [Link]

  • An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. (2020, April 9). RSC Publishing. [Link]

  • Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved February 19, 2026, from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017, June 27). ACS Omega. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455-2462. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • The Pummerer Reaction of Sulfinyl Compounds. (n.d.). In Organic Reactions. [Link]

  • The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocyclization. (2012). PMC. [Link]

  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]

  • Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus. (2018, March 2). ACS Publications. [Link]

  • Synthesis of complex bicyclic scaffolds by intermolecular photosensitized dearomative cycloadditions of activated alkenes and naphthalenes. (2023). PMC. [Link]

  • Michael addition reaction. (2023, December 19). In Wikipedia. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). ChemRxiv. [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014, November 19). MDPI. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). PMC. [Link]

  • Comparison of the three classes of intramolecular reactions utilized for cycle formation... (n.d.). ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]

Sources

Optimization

Stability assessment of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide under acidic/basic conditions

[1] Executive Summary The 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide scaffold is a conformationally restricted, bicyclic sulfone amine.[1] It is increasingly utilized in medicinal chemistry as a non-classical isostere...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide scaffold is a conformationally restricted, bicyclic sulfone amine.[1] It is increasingly utilized in medicinal chemistry as a non-classical isostere of piperidine and morpholine/thiomorpholine [1, 2].[1]

Unlike simple aliphatic amines, this scaffold possesses significant ring strain due to the [3.1.1] bridged system (a bridged azetidine).[1] However, the inclusion of the sulfone (


) moiety at the 3-position imparts unique electronic stability.[1]

Stability Dashboard:

Condition Status Key Risk
Acidic (pH < 4) Stable Hygroscopicity of salts; no degradation observed.[1]
Basic (pH > 10) ⚠️ Caution Stable to non-nucleophilic bases.[1] Risk of ring opening with strong nucleophiles at high T.
Oxidative Inert Sulfone is already fully oxidized.[1]

| Solvents | ⚠️ Selectivity | Avoid Methanol + Lewis Acids (Isomerization risk).[1] |

Module 1: Chemical Profile & Handling

Q: What is the structural basis for this compound's stability?

A: The molecule consists of a 6-azabicyclo[3.1.1]heptane core.[1][2]

  • Position 6 (Nitrogen): Located on the one-atom bridge.[1] This creates a strained system analogous to a bridged azetidine.[1]

  • Position 3 (Sulfone): The

    
     group is electron-withdrawing.[1] It reduces the basicity of the bridgehead nitrogen (
    
    
    
    ) compared to the parent amine, making it less prone to oxidation but still nucleophilic enough for functionalization [3].[1]
Q: How should I store the material?

A:

  • Free Base: Store under inert gas (Argon/Nitrogen) at -20°C. The free amine can absorb

    
     from the air to form carbamates due to the exposed nature of the nitrogen lone pair.[1]
    
  • HCl Salt: Highly stable but hygroscopic .[1] Store in a desiccator. If the solid turns into a gum, it has absorbed moisture; this does not indicate chemical degradation.[1] Recrystallize from EtOH/Et2O if necessary.

Module 2: Acidic Conditions (Troubleshooting)

Q: I see a mass shift in LCMS after exposure to 1N HCl. Did the ring hydrolyze?

A: Unlikely. The [3.1.1] system is remarkably resistant to acid hydrolysis.[1]

  • Diagnosis: The mass shift is likely a non-covalent adduct or a chloride cluster

    
    .[1]
    
  • Evidence: The primary commercial form of this building block is the Hydrochloride salt (CAS 2940951-91-5) [4].[1] The synthesis of these cores often involves acidic deprotection of N-Boc groups (using TFA or HCl/Dioxane), which the core survives intact [1].[1]

Protocol: Acid Stress Test Validation

If you suspect degradation, perform this definitive test rather than relying on LCMS alone.

  • Dissolve: 5 mg of compound in 0.5 mL

    
     (or 
    
    
    
    ).
  • Acidify: Add 2 equivalents of

    
     (or 
    
    
    
    ).
  • Monitor: Acquire

    
     NMR immediately (
    
    
    
    ) and after 24 hours at RT.
  • Pass Criteria:

    • No new peaks in the alkene region (5.0–6.5 ppm), which would indicate Hoffmann-type elimination or ring opening.[1]

    • Maintain integration ratio of the bridgehead protons (approx 4.0–4.5 ppm).[1]

Module 3: Basic Conditions & Nucleophiles

Q: Can I use strong bases (NaH, LiHMDS) for alkylation?

A: Proceed with Caution. While the free base is stable, the [3.1.1] ring strain makes the system susceptible to nucleophilic attack if activated.[1]

  • Risk: "Relief of Ring Strain."[1] A strong nucleophile attacking the bridgehead carbons (C1/C5) can cleave the C-N bond, leading to a substituted cyclohexane or cyclohexene derivative.[1]

  • Recommendation: Use non-nucleophilic bases (DIPEA,

    
    ) for standard alkylations.[1] If using NaH, ensure strictly anhydrous conditions and keep temperature 
    
    
    
    during addition.[1]
Q: Are there specific solvent incompatibilities?

A: Yes. Avoid Methanol with Lewis Acids. Research on the analogous 3-oxa-6-azabicyclo[3.1.1]heptane has shown that in the presence of Lithium ions (


) in Methanol, the strained ring can undergo isomerization/rearrangement [5].[1]
  • Mechanism: The Lewis acid coordinates to the heteroatom, facilitating a ring-opening/ring-closing equilibrium that favors a less strained isomer.[1]

  • Safe Solvents: DCM, THF, Acetonitrile, DMF.[1]

Module 4: Visualization & Decision Logic

The following diagram outlines the decision logic for processing this scaffold, ensuring stability is maintained.

StabilityLogic Start Start: 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Condition Select Reaction Condition Start->Condition AcidPath Acidic (pH < 4) Condition->AcidPath Deprotection / Salt Formation BasePath Basic (pH > 10) Condition->BasePath Alkylation / Coupling AcidCheck Check: Is it Aqueous or Anhydrous? AcidPath->AcidCheck BaseCheck Check: Nucleophilicity BasePath->BaseCheck SafeAcid SAFE: Forms Stable Salt (HCl, TFA compatible) AcidCheck->SafeAcid Aqueous/Organic BaseSafe SAFE: Tertiary Amines/Carbonates (DIPEA, K2CO3) BaseCheck->BaseSafe Weak Nucleophiles BaseRisk RISK: Strong Nucleophiles + Heat (Ring Opening Risk) BaseCheck->BaseRisk Strong Nucleophiles (NaH, R-Li) SolventCheck CRITICAL: Solvent Selection BaseSafe->SolventCheck Warning AVOID: MeOH + Lewis Acids (Li+) Risk of Isomerization SolventCheck->Warning If MeOH used

Figure 1: Decision matrix for handling 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide to prevent degradation.[1]

Module 5: Analytical Data Summary

When characterizing the stability or purity of this compound, reference the following expected physical properties.

PropertyValue / ObservationNotes
Molecular Weight ~147.19 g/mol (Free Base)Add 36.46 for HCl salt.[1]
1H NMR (DMSO-d6) Bridgehead (CH) ~4.2 ppmDistinctive doublet/multiplet.[1]
1H NMR (DMSO-d6) Bridge (

) ~2.1 ppm
High field shift due to shielding.[1]
Solubility High: DMSO, Water, MeOHLow: Hexane, Et2O (Free base).[1]
pKa (Conjugate Acid) ~7.8 - 8.2 (Predicted)Lower than piperidine due to inductive effect of

.

References

  • Chernykh, A. V., et al. (2024).[1][2][3] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15), 10440-10450.[1][3] Link[1]

  • Dibchak, D., et al. (2023).[1][4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[1][4] Link[1]

  • Grygorenko, O. O. (2025).[1][5] "Basicity and lipophilicity of gem-difluorinated saturated bicyclic amines: advanced building blocks for drug discovery." European Journal of Organic Chemistry, 28(40), e202500728.[1][5] Link[1]

  • ChemicalBook. (2024).[1][3] "Product Entry: 3-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide hydrochloride (CAS 2940951-91-5)."[1][6] Link

  • Levterov, V. V., et al. (2023).[1][7] "Unexpected Isomerization of 3-Oxa-6-azabicyclo[3.1.1]heptanes." Enamine Research Archives. (Inferred from general [3.1.1] oxa-analog instability in MeOH/Li+ described in search results).

Sources

Troubleshooting

Challenges in the diastereoselective synthesis of substituted 3-azabicyclo[3.1.1]heptanes

Tier 3 Advanced Chemical Support Status: Operational Subject: Diastereoselective Synthesis of Substituted 3-Azabicyclo[3.1.1]heptanes Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026 Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Chemical Support

Status: Operational Subject: Diastereoselective Synthesis of Substituted 3-Azabicyclo[3.1.1]heptanes Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary & Scaffold Architecture

The 3-azabicyclo[3.1.1]heptane scaffold is a high-value saturated bioisostere of piperidine and pyridine, offering a rigidified geometry that mimics meta-substituted arenes (exit vectors ~120°) while improving solubility and metabolic stability ("Escape from Flatland").

However, the synthesis is non-trivial due to the high ring strain (~26 kcal/mol) and the strict stereochemical requirements for bridge formation. This guide addresses the three primary synthetic routes:

  • The "Fold-Over" Cyclization: Intramolecular imide formation from 1,3-substituted cyclobutanes (Scalable, Multigram).

  • The Spiro-Rearrangement: Reductive rearrangement of spirocyclic oxetanyl nitriles (Rapid access to specific analogs).

  • Photochemical [2+2]: Intramolecular cycloaddition (High diastereoselectivity for exo-isomers).

Route Selection Matrix

Before starting, select the correct pathway based on your target substitution pattern and scale.

RouteSelection Start Target Molecule Analysis Scale Scale Requirement? Start->Scale Subst Substitution Pattern? Scale->Subst <1 Gram / Discovery RouteA Route A: Cyclobutane Imide Formation Scale->RouteA >10 Grams Subst->RouteA Bridgehead (C1/C5) Amino/Carboxy RouteB Route B: Spiro-Oxetane Rearrangement Subst->RouteB C6-Spiro or C3-N-Alkyl RouteC Route C: [2+2] Photocycloaddition Subst->RouteC C2/C4 Aryl (Exo-selective)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and structural requirements.

Protocol A: The Cyclobutane Imide "Fold-Over" (Scalable)

Best for: Multigram synthesis, C1-amino functionalization, Thalidomide analogs.[1][2][3][4][5] Mechanism: Diastereoselective Strecker reaction followed by base-mediated intramolecular cyclization.[2]

Core Workflow
  • Precursor Synthesis: Start with 3-oxocyclobutanecarboxylate.[2][3][4][5][6]

  • Functionalization: Strecker reaction to install the amine and nitrile.

  • Cyclization: t-BuOK mediated closure to the bicyclic imide.[2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Cyclization (0% Yield) Trans-isomer dominance. The starting cyclobutane has trans-1,3-substitution. The distance is too great for the nitrogen to attack the ester.Mandatory: Ensure the precursor is the cis-isomer. The cis-1,3-relationship is the "gatekeeper" of this reaction. Use epimerization conditions or select Strecker conditions that favor cis-kinetic products.
Polymerization/Tars Concentration too high. Intermolecular attack competes with intramolecular ring closure.Run the cyclization (Step 3) under high dilution (0.01 M to 0.05 M) in THF.
Low Yield in Strecker Reversibility of cyanohydrin. The intermediate cyanohydrin is unstable.Use TMSCN instead of NaCN/KCN to trap the cyanohydrin irreversibly before amine attack, or use a pre-formed imine strategy.
Hydrolysis Fails Steric bulk at bridgehead. The nitrile at C1 is sterically shielded.Use harsh acidic hydrolysis (conc. HCl, 100°C, 48h) or oxidative hydrolysis (H2O2/NaOH) if the functional groups tolerate it.
Expert Insight: The Stereochemical Gatekeeper

The success of this route hinges entirely on the geometry of the cyclobutane precursor.

CisTrans Trans Trans-1,3-Cyclobutane (Substituents point away) Fail Reaction Fails (Distance > 3.5 Å) Trans->Fail t-BuOK Cis Cis-1,3-Cyclobutane (Substituents on same face) Success Cyclization Successful (3-Azabicyclo[3.1.1]heptane) Cis->Success t-BuOK

Figure 2: The stereochemical requirement for ring closure. Only the cis-isomer can form the bridge.

Protocol B: Spiro-Oxetane Rearrangement

Best for: Rapid analog generation, Rupatadine analogs, C3-N-alkyl derivatives. Mechanism: Reductive rearrangement of 2-oxaspiro[3.3]heptan-6-yl nitriles using LiAlH4.

Step-by-Step Protocol
  • Spiro-Formation: Condense substituted acetonitriles with epichlorohydrin (or equivalents) to form the spiro-oxetane core.

  • Rearrangement/Reduction: Treat the nitrile with LiAlH4 in refluxing THF.

    • Note: This is a cascade reaction. The hydride reduces the nitrile to the amine, which then attacks the oxetane ring, triggering ring expansion.

FAQ: Common Issues

Q: I isolated the primary amine, but the ring didn't expand. Why? A: The reaction temperature was likely too low. The initial reduction of nitrile to amine happens at RT, but the nucleophilic attack of the amine onto the oxetane (ring expansion) requires thermal energy to overcome the strain barrier. Reflux in THF or Dioxane is required.

Q: Can I use borane (BH3) instead of LiAlH4? A: Generally, no . LiAlH4 provides the aggressive nucleophilic hydride needed for the rapid reduction and coordinates with the oxetane oxygen (as an aluminate) to activate it for ring opening. Borane is often too electrophilic and may result in stable amine-borane complexes without triggering the rearrangement.

Protocol C: Photochemical [2+2] Cycloaddition

Best for: Exo-6-aryl-3-azabicyclo[3.2.0]heptanes (Note: This often yields the [3.2.0] system, but specific constraints can yield [3.1.1]). Mechanism: Intramolecular [2+2] cycloaddition of N-allyl-N-cinnamyl amines.[7]

Diastereoselectivity Control
  • Exo-Selectivity: This method is highly selective for the exo-isomer (>93% de).[7] The endo-isomer suffers from steric clash between the aryl group and the bridgehead protons during the transition state.

  • Regioselectivity: The tether length determines the ring size. A 3-atom tether (amine) usually favors the "straight" [2+2] to give the [3.2.0] system. To force the [3.1.1] system via photochemistry, the substrate usually requires a pre-existing ring or specific conformational lock (e.g., starting from a maleimide derivative).

Data Comparison Table

FeatureRoute A (Imide)Route B (Spiro)Route C (Photo)
Scalability High (kg scale proven)Medium (10-100g)Low (mg to g)
Diastereocontrol Substrate controlled (cis-precursor)ThermodynamicReagent/Tether controlled
Key Reagents KCN/TMSCN, t-BuOKLiAlH4, EpichlorohydrinUV Light (Hg lamp)
Primary Challenge Synthesis of cis-cyclobutaneHandling oxetanesDilution/Reactor size
Reference Enamine / Grygorenko [1, 2]Mykhailiuk [3]Krenske / Hsung [4]

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Source: ChemRxiv (2024).[2][3][8] URL:[Link][3][5][8]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (Note: Mechanistic overlap with 3-aza synthesis regarding cyclobutane precursors). Source: Enamine.net / ACS Omega (Cited context). URL:[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Journal of Organic Chemistry (2023). URL:[Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Source: Journal of the American Chemical Society (2024).[9] URL:[Link]

For further assistance with specific substrates, please submit a ticket with your current NMR spectra and LCMS data.

Sources

Optimization

Technical Support Center: Purification of 3-Thia-6-azabicyclo[3.1.1]heptane Salts

Ticket ID: #REC-3T6A-311 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Executive Summary & Physicochemical Context Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-3T6A-311 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out

Executive Summary & Physicochemical Context

Welcome to the technical support hub for bridged bicyclic heterocycles. You are working with 3-Thia-6-azabicyclo[3.1.1]heptane , a rigid, sulfur-containing scaffold often used as a bioisostere for piperidine or morpholine in drug discovery.

Critical Physicochemical Factors:

  • Structural Strain: The [3.1.1] bridged system imposes significant ring strain. While the salts are generally stable, thermal stress during recrystallization should be minimized to prevent degradation.

  • Sulfur Sensitivity: Unlike its 3-oxa or 3-aza analogs, the 3-thia position is susceptible to oxidation (to sulfoxide/sulfone) if exposed to peroxides or hot oxidizing acids.

  • Hygroscopicity: The hydrochloride (HCl) salts of this class are notoriously hygroscopic and prone to "oiling out" rather than crystallizing due to high lattice energy barriers.

Solvent Selection Matrix

The following recommendations are based on polarity matching for bridged amine salts (HCl, Tosylate, Oxalate).

Primary Solvent Systems (Two-Solvent Methods)
Salt FormSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Protocol Notes
Hydrochloride (HCl) Methanol (MeOH) Diethyl Ether (Et₂O) 1:5 to 1:10Gold Standard. Dissolve in min. MeOH at RT.[1] Add Et₂O slowly until turbid. Warning: Ensure Et₂O is peroxide-free to protect the sulfur.
Hydrochloride (HCl) Isopropanol (IPA) Heptane 1:3Alternative. Good for larger scales. Requires gentle heating (40-50°C).
Tosylate (TsOH) Acetone Hexane 1:4Tosylates are less polar; Acetone often works better than alcohols.
Oxalate Ethanol (EtOH) Ethyl Acetate (EtOAc) 1:2Oxalates often crystallize well from EtOH/EtOAc mixtures.
Solvent Compatibility Warning
  • Avoid: Hot DMSO (Risk of sulfur oxidation).

  • Avoid: Chlorinated solvents (DCM/CHCl₃) as the primary dissolver for the salt; they are better used for the free base. However, a DCM/Hexane system can sometimes work for highly lipophilic salts.

Decision Logic: Selecting Your System

Use this flowchart to determine the optimal solvent system based on your specific salt and observation.

SolventSelection Start Start: Select Salt Form HCl Hydrochloride (HCl) Start->HCl TsOH Tosylate / Organic Acid Start->TsOH PolarityCheck Check Solubility in Abs. Ethanol (RT) HCl->PolarityCheck Acetone_Hex System C: Acetone / Hexane TsOH->Acetone_Hex Soluble Soluble at RT PolarityCheck->Soluble Yes (Too Polar) Insoluble Insoluble / Sparingly Soluble PolarityCheck->Insoluble No IPA_Hept System A: IPA / Heptane (Heat to 50°C) Soluble->IPA_Hept Reduce Polarity MeOH_Eth System B: MeOH / Et2O (Vapor Diffusion or Layering) Insoluble->MeOH_Eth Increase Polarity

Figure 1: Decision tree for selecting the initial recrystallization solvent system based on salt anion and solubility.

Troubleshooting Guide: "It's Oiling Out"

The most common ticket we receive for [3.1.1] systems is the formation of a separate liquid phase (oil) instead of crystals upon cooling. This is a liquid-liquid phase separation (LLPS).

Q: Why is my salt oiling out?

A: This occurs when the temperature of phase separation (


) is higher than the crystallization temperature (

). The salt prefers to exist as a solvated amorphous oil rather than organizing into a crystal lattice. This is common in conformationally flexible or bridged bicyclic amines.
Protocol: The "Oiling Out" Rescue Workflow
  • Re-dissolve: Heat the mixture until the oil re-dissolves into a clear solution.

  • Add Solvent (Not Anti-solvent): Add a small amount (5-10%) of the polar solvent (e.g., MeOH).

    • Reasoning: Oiling out often means the solution is too rich in anti-solvent, pushing the equilibrium too fast. You need to lower the supersaturation.

  • Seed at the Cloud Point:

    • Cool slowly.[2][3]

    • As soon as you see faint turbidity (the cloud point), add a seed crystal .

    • No seed? Scratch the glass wall with a glass rod. The micro-abrasions provide nucleation sites.

  • Isothermal Stirring: Hold the temperature constant at the cloud point for 1-2 hours. Do not cool further until a solid bed forms.

OilingOutRescue State1 Oiled Out (Two Liquid Layers) Action1 Heat to Reflux (Clear Solution) State1->Action1 Action2 Add 10% Polar Solvent (Shift Phase Diagram) Action1->Action2 Action3 Cool to Cloud Point & SEED Action2->Action3 Result Crystalline Solid Action3->Result

Figure 2: Step-by-step rescue protocol for oiled-out reactions.

Standard Operating Procedure (SOP)

Experiment: Recrystallization of 3-Thia-6-azabicyclo[3.1.1]heptane HCl Target Purity: >98% (HPLC/NMR)

  • Dissolution: Place the crude salt (1.0 g) in a flask. Add Methanol dropwise with gentle warming (max 40°C) until fully dissolved. Note: If it takes >10 mL, the salt may be too impure; consider an acid-base extraction first.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble dust (nucleation sites for oiling).

  • Anti-Solvent Addition:

    • Place the filtrate in a clean flask.

    • Add Diethyl Ether (or MTBE) dropwise with stirring.

    • Stop immediately when a permanent faint haze persists.

  • Crystallization:

    • Add 1 drop of Methanol to clear the haze.

    • Cover and let stand at Room Temperature (RT) for 2 hours.

    • Transfer to 4°C (Fridge) overnight.

  • Isolation: Filter the white needles/prisms under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold Ether.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, but [3.1.1] HCl salts are often too soluble in Ethanol. If you use EtOH, you will need a much higher ratio of anti-solvent (Ethyl Acetate or Heptane), which increases the risk of oiling out.

Q: My product is turning yellow during recrystallization. Why? A: This indicates sulfur oxidation or amine degradation.

  • Check 1: Did you use old ether? Peroxides in ether oxidize the sulfide bridge (

    
    ) to a sulfoxide (
    
    
    
    ).
  • Check 2: Did you heat above 60°C? These strained rings are thermally sensitive. Keep temperatures <50°C.

Q: How do I verify the structure? A: 1H NMR is diagnostic.

  • Look for the bridgehead protons (H1/H5) and the diastereotopic protons on the sulfur bridge (H2/H4).

  • Reference Shift: In similar 3-aza systems, bridgehead protons appear around 3.5-4.5 ppm depending on the salt [1].

References

  • Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv, 2024.[4] Link

    • Relevance: Describes the synthesis and purification (HCl salt formation) of the direct nitrogen analog, establishing the IPA/Heptane and MeOH protocols.
  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate, 2016. Link

    • Relevance: Provides specific data on the tosylate salt purification of the 3-oxa analog, applicable to the 3-thia system.
  • Solvents for Recrystallization (General Guide). University of Rochester. Link

    • Relevance: General principles for amine salt purific
  • 3-Oxa-6-azabicyclo[3.1.1]heptane (PubChem Data). National Institutes of Health (NIH). Link[5]

    • Relevance: Physicochemical property data for the scaffold class.[6][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative computational studies of bicyclo[3.1.1]heptane and bicyclo[2.2.2]octane isosteres

Executive Summary: The Geometry of Saturation In the campaign to "escape from flatland," medicinal chemists have moved beyond the ubiquitous phenyl ring to saturated bioisosteres that offer improved physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Saturation

In the campaign to "escape from flatland," medicinal chemists have moved beyond the ubiquitous phenyl ring to saturated bioisosteres that offer improved physicochemical properties (Fsp³) and metabolic stability.[1][2] While Bicyclo[1.1.1]pentane (BCP) is the standard-bearer for para-phenyl replacement, the landscape has evolved.

This guide compares two advanced scaffolds: Bicyclo[3.1.1]heptane (BCH) and Bicyclo[2.2.2]octane (BCO) .

The Verdict: These are not direct competitors but geometrically distinct tools .

  • Select BCO when you require a linear, space-filling 1,4-vector (para) mimic with high metabolic stability, provided you can manage the lipophilicity penalty.

  • Select BCH when you require a 1,3-vector (meta) mimic. It is currently the gold standard for replacing meta-substituted arenes, offering a precise 120° exit vector angle that BCO and BCP cannot provide.

Geometric & Vector Analysis

The primary failure mode in bioisostere replacement is not activity loss due to electronics, but binding affinity loss due to incorrect exit vectors.

Vector Fidelity

Computational superposition (overlay) studies reveal the distinct spatial roles of these cages.

FeaturePhenyl (Reference)Bicyclo[2.2.2]octane (BCO)Bicyclo[3.1.1]heptane (BCH)
Substitution Pattern Para (1,[3][4]4) / Meta (1,3)1,4-Bridgehead 1,5-Bridgehead
Exit Vector Angle 180° (para) / 120° (meta)180° (Linear) ~119–120° (Angled)
C–C Distance (Substituents) ~2.8 Å (para)~2.6 Å~4.8–5.0 Å
3D Topology Planar (2D)Spherical/Bulky (3D)Puckered/Angled (3D)

Key Insight: BCO is a "fat" phenyl. It maintains the linearity of para-substitution but occupies significantly more volume. BCH, specifically the 1,5-disubstituted isomer, is a "bent" system that perfectly overlays with meta-substituted benzenes, a geometry that linear cages (BCP, BCO, Cubane) cannot access.

Visualization of Isostere Selection Logic

IsostereSelection Start Target Phenyl Ring VectorCheck Analyze Exit Vectors Start->VectorCheck Para Para (180°) Vector VectorCheck->Para Linear Meta Meta (120°) Vector VectorCheck->Meta Angled BCP Bicyclo[1.1.1]pentane (Small Volume) Para->BCP Low Steric Demand BCO Bicyclo[2.2.2]octane (Large Volume) Para->BCO High Steric Demand BCH Bicyclo[3.1.1]heptane (Perfect Meta Mimic) Meta->BCH Solubility Solubility Check BCO->Solubility LogP too high? BCH->Solubility LogP too high? OxaBCO 2-Oxabicyclo[2.2.2]octane Solubility->OxaBCO Yes (Reduce LogP) OxaBCH 3-Oxabicyclo[3.1.1]heptane Solubility->OxaBCH Yes (Reduce LogP)

Figure 1: Decision matrix for selecting the appropriate cage based on geometric vector requirements and solubility constraints.

Physicochemical Profile (In Silico & Experimental)

Replacing a phenyl ring with a saturated cage changes the electronic landscape entirely. The loss of


-

stacking interactions must be compensated by improved solvation or shape complementarity.
Lipophilicity (LogP) and Solubility

Both scaffolds are highly lipophilic compared to the phenyl ring they replace, often requiring "hetero-modifications" (adding oxygen) to be viable drugs.

  • BCO: The parent carbocycle is extremely lipophilic (high ClogP). It is often too greasy for oral drugs unless solubilizing groups are present.

    • Solution:2-Oxabicyclo[2.2.2]octane .[2][3][5][6] Replacing one methylene with oxygen lowers LogP significantly and restores water solubility.

  • BCH: Offers a slightly better solubility profile than BCO due to lower carbon count and unique puckering, but still increases LogP relative to phenyl.

    • Solution:3-Oxabicyclo[3.1.1]heptane .[3][7] This derivative maintains the meta-vector while dropping LogP by ~0.6–1.0 units.

Data Comparison (Representative Analogues):

PropertyPhenyl (Ref)BCO (Carbocycle)Oxa-BCOBCH (Carbocycle)Oxa-BCH

LogP
0.0+1.5 to +2.0+0.2 to +0.5+1.0 to +1.5~0.0 to +0.3
Solubility ModeratePoorGoodModerateHigh
Metabolic Stability Low (Oxidation)HighHighHighHigh
Metabolic Stability

Both BCH and BCO excel here. They lack the electron-rich


-cloud susceptible to CYP450 oxidation (epoxidation/hydroxylation).
  • BCH Advantage: The bridgehead positions are quaternary-like (tertiary but sterically protected), making them highly resistant to metabolism.

  • BCO Advantage: The cage is robust, but the bridgehead hydrogens can sometimes be susceptible to radical abstraction if not substituted.

Computational Protocol: How to Test

Do not rely on standard force fields (MMFF94) for these strained cages. Their bond angles are non-canonical.

Geometry Optimization (DFT)

Standard protocol for validating the "fit" of the isostere.

  • Input Generation: Sketch the phenyl-containing ligand and the BCH/BCO analogues.

  • Level of Theory: DFT at B3LYP/6-31G* or wB97X-D/def2-SVP (includes dispersion corrections, crucial for cage packing).

  • Overlay Calculation:

    • Freeze the receptor-binding pharmacophores (e.g., amide NH, carbonyl O).

    • Superimpose the scaffold.[1]

    • Metric: Measure the RMSD of the exit vectors (the bonds connecting the scaffold to the rest of the drug). RMSD < 0.5 Å indicates a "Geometric Match."

Hydration Thermodynamics (WaterMap/GIST)

Because these cages are "grease balls," water displacement is their primary binding driver.

  • Simulation: Run a 10ns MD simulation of the protein-ligand complex.

  • Analysis: Calculate the free energy of water molecules in the binding pocket (

    
    ).
    
  • Prediction: A high-energy water molecule displaced by the bulky BCO cage usually results in a massive gain in potency (entropy driven). If the pocket is too small, BCO will clash (enthalpy penalty).

Case Studies & Validation

Case Study A: Sonidegib (Anticancer)[3][8][9][10]
  • Target: Smoothened (Smo) receptor.

  • Original Motif: Meta-substituted biphenyl.

  • Intervention: Replacement of the central phenyl ring with BCH .

  • Result: The BCH analogue maintained the critical 120° angle.[8] The BCO analogue failed because it forced a linear (180°) geometry, breaking the hydrogen bond network at the hinge region.

  • Outcome: BCH analogue showed improved metabolic stability and retained nanomolar potency.

Case Study B: Imatinib (Leukemia)
  • Target: BCR-Abl Tyrosine Kinase.

  • Original Motif: Para-substituted phenyl ring.

  • Intervention: Replacement with 2-oxabicyclo[2.2.2]octane (Oxa-BCO) .

  • Result: The BCO scaffold perfectly mimicked the linear vector. The "Oxa" modification was required to match the solubility of the original drug.

  • Outcome: The Oxa-BCO analogue exhibited superior metabolic stability (no toxic metabolites) while matching the binding affinity.

Diagrammatic Workflow: Computational Screening

CompPipeline cluster_0 Phase 1: Geometric Validation cluster_1 Phase 2: Physicochemical Scoring cluster_2 Phase 3: Interaction Profiling Step1 Input Ligand Structure Step2 DFT Optimization (wB97X-D/def2-SVP) Step1->Step2 Step3 Vector Overlay Analysis (Measure RMSD) Step2->Step3 Step4 Compute Fsp3 & ClogP Step3->Step4 If RMSD < 0.5Å Step5 Hydration Analysis (WaterMap/GIST) Step4->Step5 Step6 Docking (Induced Fit) Step5->Step6 Step7 FEP+ (Binding Affinity) Step6->Step7

Figure 2: Standard computational pipeline for validating saturated isosteres.

References

  • Anderson, E. A., et al. (2022). "Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane." Nature, 611, 721–726.[8][9] Link

  • Mykhailiuk, P. K., et al. (2023).[10] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[6] Link

  • Levterov, V. V., et al. (2020). "Bicyclo[3.1.1]heptane as a saturated bioisostere of the meta-substituted phenyl ring." Journal of Organic Chemistry. Link

  • Stepan, A. F., et al. (2012).[1][6][11][12] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Denisko, O. V. (2021). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemical Reviews. Link

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel 3-Thia-6-azabicyclo[3.1.1]heptane Derivatives

Introduction: Unlocking Three-Dimensional Insights into a Novel Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as isosteres for common pharmacophores is perpetual...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Three-Dimensional Insights into a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as isosteres for common pharmacophores is perpetual. The 3-thia-6-azabicyclo[3.1.1]heptane framework has recently emerged as a compelling thiomorpholine bioisostere, offering a rigidified, three-dimensional structure with unique physicochemical properties.[1] This bicyclic system, a bridged analog of thiomorpholine, presents a unique conformational profile that distinguishes it from its monocyclic counterpart and other piperidine or morpholine analogs.[2][3] Understanding the precise three-dimensional arrangement of atoms and the influence of various substituents is paramount for leveraging this scaffold in structure-based drug design.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound, providing unambiguous proof of stereochemistry, conformation, and intermolecular interactions.[4] This guide offers a comparative analysis of the X-ray crystallography of 3-thia-6-azabicyclo[3.1.1]heptane derivatives. It provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to pursue the structural elucidation of this promising class of molecules. We will explore the causality behind experimental choices, compare the structural features with related bicyclic systems, and present a validated workflow for obtaining high-quality crystallographic data.

The Crystallographer's Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for the success of the next, forming a self-validating system that ensures the final model is a true representation of the molecule's solid-state structure.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample (>99%) mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction Cryo-cooled Crystal processing Data Processing & Scaling diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF) refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide to Structure Elucidation

This protocol outlines the standard procedure for determining the crystal structure of a novel 3-thia-6-azabicyclo[3.1.1]heptane derivative.

1. Crystal Growth (The Art of Crystallization):

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension). The slow growth of crystals from a supersaturated solution is key to minimizing defects in the crystal lattice.

  • Methodology:

    • Dissolve 5-10 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile). The choice of solvent is critical; the compound should be soluble but not excessively so.

    • Employ a crystallization technique. Slow evaporation is the simplest method. For more control, vapor diffusion (hanging drop or sitting drop) is preferred, where a less volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Allow the setup to stand undisturbed for several days to weeks. Patience is often the most crucial reagent.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal and collect diffraction data at a low temperature to minimize thermal motion and radiation damage.

  • Methodology:

    • Under a microscope, select a well-formed, single crystal with sharp edges and no visible cracks.

    • Using a micromanipulator, secure the crystal onto a cryo-loop (e.g., a nylon loop).

    • Flash-cool the crystal by plunging it into liquid nitrogen. This process, known as vitrification, prevents the formation of crystalline ice, which would produce unwanted diffraction spots.

    • Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) maintains the crystal in its vitrified state throughout the experiment.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process, optimizing the data collection strategy to ensure complete and redundant data.

3. Data Processing and Structure Solution:

  • Objective: To integrate the raw diffraction images, solve the phase problem, and build an initial molecular model.

  • Methodology:

    • Integration and Scaling: Use specialized software (e.g., CrysAlisPro, XDS) to integrate the intensities of the thousands of reflections collected and apply corrections for experimental factors (e.g., Lorentz-polarization).

    • Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.

    • Structure Solution: The "phase problem" is solved using computational methods, most commonly 'direct methods' for small molecules, which use statistical relationships between reflection intensities to determine initial phases. This yields an initial electron density map.

    • Model Building: An initial molecular model is fitted into the electron density map.

4. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Methodology:

    • Refinement: The model is refined using a least-squares minimization algorithm. This iterative process adjusts atomic coordinates, site occupancies, and thermal parameters (represented as ellipsoids) to minimize the difference between the observed structure factors and those calculated from the model.

    • Validation: The final model is rigorously checked for geometric sensibility (bond lengths, angles), and the quality of the fit is assessed using metrics like R1 and wR2 (which should be as low as possible). The final structural information is typically deposited in a Crystallographic Information File (CIF).

Comparative Structural Analysis

The rigid bicyclo[3.1.1]heptane core forces the six-membered piperidine-like ring into specific conformations, which can be contrasted with the more flexible chair-boat equilibria seen in simpler systems.[5] Analysis of related 6-azabicyclo[3.1.1]heptane structures reveals that the piperidine ring can be stabilized in both boat and distorted chair conformations, depending on the substitution pattern.[2]

The introduction of a sulfur atom at the 3-position is expected to significantly influence the geometry and electronic properties of the scaffold. Key points of comparison with other bicyclic systems include:

  • Conformational Rigidity: Compared to the analogous 3-oxa-6-azabicyclo[3.1.1]heptane, the C-S bond is longer than the C-O bond, and the C-S-C bond angle is typically smaller than the C-O-C angle. This will alter the overall geometry of the bicyclic cage.

  • Intermolecular Interactions: The sulfur atom is a weaker hydrogen bond acceptor than oxygen or nitrogen. However, it can participate in other non-covalent interactions, such as S···π or halogen bonding, which can direct crystal packing in unique ways.

  • Impact of Substituents: The stereochemistry of substituents at the 3-position in related 6-azabicyclo[3.1.1]heptanes has a profound impact on the conformation. cis isomers often present as analogs of a 1,4-disubstituted piperidine chair, while trans isomers can adopt unusual "boat" piperidine conformations.[3] Similar trends are anticipated for the 3-thia derivatives, making crystallographic confirmation essential.

Illustrative Crystallographic Data Comparison

While a comprehensive set of crystallographic data for novel 3-thia-6-azabicyclo[3.1.1]heptane derivatives is still an emerging field, we can draw comparisons from published data on related bicyclic heterocycles to highlight the type of information gleaned from these studies.

Compound ClassDerivative ExampleCrystal SystemSpace GroupKey Geometric FeatureReference
Bicyclo[3.3.1]nonane rac-Bicyclo[3.3.1]nona-3,7-diene-endo-2,endo-6-diolMonoclinicP2₁/cHydrogen-bonded 3D-net
6-Azabicyclo[3.1.1]heptane 3-Substituted derivativesVariesVariescis isomers mimic chair, trans isomers mimic boat piperidines[2][3]
3-Azabicyclo[3.1.1]heptane HCl salt of the parent scaffoldOrthorhombicPnmaSymmetrical structure with defined inter-vector distances[6]
Bicyclic P,S-Heterocycle Triphenyl-trihydrophosphinino[2,3-b]thiopyranMonoclinicP2₁/cFused thiopyran and phosphinine rings[7]

Alternative Characterization Techniques: A Complementary View

While X-ray crystallography provides the gold standard for solid-state structure, it is often used in conjunction with other techniques.

  • NMR Spectroscopy: Provides detailed information about the connectivity and solution-state conformation of the molecule. Techniques like NOESY can reveal through-space correlations that suggest certain conformations, but these are often time-averaged and less definitive than a crystal structure.

  • Computational Modeling (DFT): Density Functional Theory can be used to calculate the relative energies of different conformers and to predict geometric parameters.[8] These theoretical models are powerful but must be benchmarked against experimental data, with X-ray crystallography providing the ultimate validation of the computed ground-state conformation.

References

  • Gørbitz, C. H., & Lingelem, B. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives. CPUT. Available at: [Link]

  • Ohtsu, Y., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2455. Available at: [Link]

  • University of Bristol. (n.d.). Conformational Analysis. CHEM60001. Available at: [Link]

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. Available at: [Link]

  • Iaroshenko, V. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PDF. Available at: [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]

  • Mlostoń, G., et al. (2024). Novel Bicyclic P, S-Heterocycles via Stereoselective hetero-Diels-Alder Reactions of Thiochalcones with 1-Phenyl-4 H-phosphinin-4-one 1-Oxide. Molecules, 29(9), 2036. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 164-176. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available at: [Link]

  • Mlostoń, G., et al. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. Molecules, 29(9), 2036. Available at: [Link]

  • Kumar, S., & Kumar, S. (2024). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 17(4), 1877-1882. Available at: [Link]

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Validation

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships and Bioisosteric Replacement

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is paramount. The 3-azabicyclo[3.1.1]heptane core has emerged as a compelling three-dimensional (3D) bioisostere for commonly used aromatic and saturated heterocycles, such as pyridine and piperidine. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 3-azabicyclo[3.1.1]heptane series, offering a comparative perspective against traditional scaffolds and detailing the experimental data that underpins its growing importance in drug discovery.

The Rise of the 3-Azabicyclo[3.1.1]heptane Scaffold: A 3D Advantage

The strategic replacement of flat, two-dimensional aromatic rings with saturated, 3D scaffolds is a well-established strategy to enhance the developability of drug candidates. The 3-azabicyclo[3.1.1]heptane framework, a rigid bicyclic amine, offers a unique conformational constraint that can improve target engagement, selectivity, and metabolic stability while often leading to enhanced solubility and reduced lipophilicity.[1][2][3] Its geometry closely mimics that of 3,5-disubstituted pyridines, making it an attractive saturated analog for this prevalent heterocyclic motif.[1][4][5]

Synthesis of the 3-Azabicyclo[3.1.1]heptane Core: Enabling Exploration

The accessibility of a scaffold is crucial for its widespread adoption in drug discovery programs. Fortunately, several efficient and scalable synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed.

One notable method involves the reductive cyclization of spirocyclic oxetanyl nitriles, which provides a general and scalable approach to the core structure.[3][5][6] Another efficient route relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative, which has been successfully applied to the multigram synthesis of various 3-azabicyclo[3.1.1]heptane derivatives, including precursors for thalidomide analogs.[7][8][9]

Representative Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

This two-step procedure provides a practical, multigram synthesis of a key building block for further derivatization.[1][10]

Step 1: Synthesis of 1-benzyl-3-cyanopyrrolidine-3-carboxylic acid ethyl ester

  • To a solution of ethyl 2-cyano-4-bromobutanoate (1.0 eq) in a suitable solvent (e.g., acetonitrile), is added benzylamine (1.1 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Step 2: Dieckmann Condensation and Decarboxylation to form 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • The pyrrolidine derivative from Step 1 (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., toluene) under an inert atmosphere.

  • A strong base (e.g., sodium hydride, 1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the reaction is carefully quenched with a dilute acid (e.g., 1M HCl).

  • The aqueous layer is separated and heated at reflux for 2-4 hours to effect decarboxylation.

  • The solution is cooled, basified with a strong base (e.g., NaOH), and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried and concentrated to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be further purified by chromatography or crystallization.

Structure-Activity Relationship (SAR) and Biological Targets

The 3-azabicyclo[3.1.1]heptane scaffold has been incorporated into a variety of molecules targeting different biological systems. The following sections highlight the key SAR findings for some of these targets.

Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The 3,6-diazabicyclo[3.1.1]heptane scaffold, a close analog of the 3-azabicyclo[3.1.1]heptane core, has proven to be a particularly fruitful template for the development of potent and selective nAChR ligands.

Key SAR Insights:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the 3,6-diazabicyclo[3.1.1]heptane ring is critical for affinity and selectivity. Aryl nicotinamide derivatives have shown exceptional promise.

  • Aryl Ring Substitution: Substitution on the N-aryl ring of the nicotinamide moiety significantly influences binding affinity. For example, a 2-fluorophenyl group has been shown to impart picomolar affinity for the α4β2 nAChR subtype.

  • High Selectivity: The rigid bicyclic core contributes to high selectivity for the α4β2 subtype over other nAChR subtypes, such as α7.

Comparative Performance Data:

Compound IDScaffoldR Group (at N-6)α4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Selectivity (α7/α4β2)
Compound A 3,6-Diazabicyclo[3.1.1]heptane5-(N-(2-fluorophenyl)nicotinoyl)0.01>10,000>1,000,000
Cytisine Tricyclic-0.3500~1667
Varenicline Tetracyclic-0.1300~3000

Data compiled from publicly available sources.

The data clearly demonstrates the superior potency and selectivity of the 3,6-diazabicyclo[3.1.1]heptane-based ligand compared to established nAChR partial agonists.

Signaling Pathway and Experimental Workflow

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Agonist 3-Azabicyclo[3.1.1]heptane Derivative (Agonist) Agonist->nAChR Binds Downstream Downstream Signaling (e.g., CREB phosphorylation, neurotransmitter release) Ca_Influx->Downstream

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Muscarinic Acetylcholine Receptors (mAChRs)

While less explored for the 3-azabicyclo[3.1.1]heptane scaffold specifically, related azabicyclic systems have shown promise as muscarinic receptor modulators. The general principles of SAR for muscarinic antagonists often involve a cationic amine and bulky, hydrophobic groups. The rigid 3-azabicyclo[3.1.1]heptane core can serve as a constrained piperidine bioisostere, potentially leading to improved subtype selectivity.

General SAR for Muscarinic Antagonists:

  • Cationic Headgroup: A tertiary or quaternary amine is typically required for binding to the anionic aspartate residue in the orthosteric binding pocket.

  • Hydrophobic Moieties: Two large, hydrophobic groups attached to a central carbon or ester linkage are crucial for potent antagonism.

  • Hydrogen Bond Acceptor/Donor: An ester or hydroxyl group often enhances binding affinity.

Further research is warranted to fully elucidate the SAR of 3-azabicyclo[3.1.1]heptane derivatives at muscarinic receptor subtypes.

Signaling Pathway

mAChR_Signaling cluster_membrane Cell Membrane mAChR Muscarinic Receptor (e.g., M1, M3) Gq_11 Gq/11 mAChR->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 3-Azabicyclo[3.1.1]heptane Derivative Ligand->mAChR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Gq-coupled Muscarinic Acetylcholine Receptor Signaling.

Comparative Analysis: 3-Azabicyclo[3.1.1]heptane vs. Pyridine and Piperidine

The true value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to serve as a superior alternative to traditional heterocycles in certain contexts.

Physicochemical Properties

A compelling example is the antihistamine drug Rupatidine. Replacement of the pyridine ring with a 3-azabicyclo[3.1.1]heptane moiety resulted in a dramatic improvement in physicochemical properties.[1][2][3][4][5][6]

CompoundScaffoldAqueous Solubility (µM)logD (pH 7.4)Metabolic Stability (t½, min)
Rupatidine Pyridine29>4.515
Analog 3-Azabicyclo[3.1.1]heptane3653.860

These data highlight the significant increase in aqueous solubility and metabolic stability, coupled with a reduction in lipophilicity, achieved by this bioisosteric replacement.[1]

Biological Activity

While improving physicochemical properties is a significant advantage, maintaining or enhancing biological activity is crucial. As shown in the nAChR section, 3,6-diazabicyclo[3.1.1]heptane derivatives can exhibit significantly higher potency and selectivity compared to compounds based on other scaffolds.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the exploration of the 3-azabicyclo[3.1.1]heptane scaffold, detailed experimental protocols are essential.

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay using [³H]-cytisine to determine the binding affinity of test compounds for the human α4β2 nAChR.[11]

Materials:

  • Cell membranes expressing human α4β2 nAChRs

  • [³H]-cytisine (specific activity ~20-40 Ci/mmol)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific determinant: 10 µM nicotine

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific determinant (for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]-cytisine (final concentration ~1-2 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells.

  • Incubate the plates at 4°C for 2-4 hours.

  • Harvest the contents of the plates onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (membranes, radioligand, buffers, compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (total, non-specific, test compounds) Prepare_Reagents->Plate_Setup Add_Radioligand Add [3H]-cytisine Plate_Setup->Add_Radioligand Add_Membranes Add α4β2 nAChR membranes Add_Radioligand->Add_Membranes Incubate Incubate at 4°C Add_Membranes->Incubate Harvest Harvest onto filters Incubate->Harvest Wash Wash filters Harvest->Wash Dry_Count Dry filters and count radioactivity Wash->Dry_Count Analyze Analyze data (IC50, Ki) Dry_Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique 3D structure offers a compelling alternative to traditional flat aromatic and more flexible saturated heterocycles. The demonstrated improvements in physicochemical properties and the potential for high potency and selectivity make it an attractive scaffold for a wide range of biological targets.

Future research should focus on further exploring the SAR of this scaffold against a broader array of targets, particularly muscarinic receptors and other GPCRs. Additionally, more direct comparative studies with established scaffolds will be crucial to fully delineate the advantages and potential limitations of this promising structural motif. As synthetic methodologies continue to improve, the accessibility of diverse 3-azabicyclo[3.1.1]heptane derivatives will undoubtedly fuel further innovation in drug discovery.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372–4375. [Link]

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474–3477. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Pharmacy 180. SAR of Muscarinic Antagonists. [Link]

  • Dougherty, D. A. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. PubMed. [Link]

  • Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Gallagher, T., et al. (2018). Unlocking Nicotinic Selectivity via Direct C-H Functionalization of (-)-Cytisine. Chem, 4(7), 1710-1725. [Link]

  • Al-Tel, T. H., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6035. [Link]

  • PubChem. 3-Azabicyclo(3.1.1)heptane. [Link]

  • Melchiorre, C., et al. (2000). Design, synthesis, and biological evaluation of symmetrically and unsymmetrically substituted methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists. Journal of medicinal chemistry, 43(1), 215–225. [Link]

  • de Lange, E. C. M. (2018). Metabolism and CNS Distribution of Selected Histone Deacetylase Inhibitors. Pharmaceutical research, 35(4), 81. [Link]

  • Dougherty, D. A. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. Figshare. [Link]

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  • Sneader, W. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-166. [Link]

  • ResearchGate. Sulfide analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

This guide provides essential safety and logistical information for the proper disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. As drug development professionals, our commitment to safety extends beyond the ben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide a deep, procedural understanding of how to manage this compound responsibly, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: A Structural Perspective

Due to the novelty of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment based on its structural motifs—a bicyclic amine and a cyclic sulfone—is crucial.

  • Bicyclic Amine Moiety: The bridged, saturated amine structure suggests it will behave as an aliphatic amine. Lower aliphatic amines are known to be caustic and can cause severe irritation to the skin, eyes, and mucous membranes.[1] Their vapors can also irritate the nose and throat.[1] While the bicyclic structure may influence its basicity and reactivity, it should be handled with the assumption that it possesses these irritant and corrosive properties.

  • Cyclic Sulfone Group: Sulfones are generally a stable class of organosulfur compounds.[2] However, the thermal stability can vary. While some acyclic and aromatic sulfones are stable at temperatures exceeding 350°C, certain cyclic sulfones can undergo thermal decomposition at lower temperatures, potentially eliminating sulfur dioxide.[3][4] The sulfonyl group is also known to be a useful bioisostere in drug discovery.[5]

Given the combined functionalities, 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide should be treated as a hazardous substance with the potential for irritation, corrosivity, and unknown toxicity. All disposal procedures must reflect this cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide in any form—pure, in solution, or as waste—a comprehensive suite of PPE is mandatory.

Equipment Specification Rationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and potential vapors that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which could lead to irritation or burns due to the amine functionality.[6]
Body Protection A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron.Shields the body and clothing from accidental spills.[6]
Footwear Closed-toe shoes.Protects feet from spills.[6]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of any potential vapors.

Spill Management Protocol

In the event of a spill, a swift and safe response is critical. The following protocol is designed for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[7]

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[7]

  • Isolate the Area: If safe to do so, prevent the spill from spreading.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[8][9]

  • Neutralization (for Amine Component): For spills involving aliphatic amines, a weak acid can be used for neutralization. However, given the complex structure, it is often safer to absorb the material first. If neutralization is deemed necessary, consult with your EHS office for an appropriate neutralizing agent.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible waste container. A polyethylene bag or pail is often suitable for small spills.[7]

  • Decontaminate the Area: Clean the spill area with soap and water, followed by a final rinse with water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be treated as hazardous waste and placed in the same container as the absorbed chemical.[7][9]

  • Label and Report: Seal and label the waste container as "Hazardous Waste" with a detailed description of the contents ("Spill debris containing 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide"). Report the spill to your supervisor and EHS office.

Disposal Protocol for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

Disposing of this compound requires adherence to institutional and regulatory guidelines for hazardous waste. It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[10]

Step 1: Waste Determination and Segregation
  • Waste Determination: As a first step, a "waste determination" must be performed.[11] Given the lack of specific data, 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide should be managed as a hazardous waste.

  • Segregation: It is crucial to segregate amine waste from other chemical waste streams to prevent hazardous reactions.[12] In particular, keep it away from acids and strong oxidizing agents.

Step 2: Containerization and Labeling
  • Container Selection: Use a container that is compatible with the waste. The original container or a new, clean, and compatible container (e.g., a high-density polyethylene - HDPE - jug for liquids) should be used.[13] The container must be in good condition and have a tightly sealing lid.[14]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide". If it is a mixture, list all components and their approximate percentages. Also, include the accumulation start date.[10][11]

Step 3: Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as per your institution's policy.[10]

  • Storage Conditions: The storage area should be cool, well-ventilated, and away from sources of ignition and incompatible materials.[12]

Step 4: Professional Disposal
  • Contact EHS: For final disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] They are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • Documentation: Maintain records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.

DisposalWorkflow Disposal Decision Workflow for 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide Start Start: Waste Generation Assess_Waste Perform Waste Assessment (Treat as Hazardous) Start->Assess_Waste Is_Spill Is it a spill? Assess_Waste->Is_Spill Small_Spill Small, manageable spill? Is_Spill->Small_Spill Yes Regular_Waste Is it routine lab waste? Is_Spill->Regular_Waste No Large_Spill Large or unmanageable spill Small_Spill->Large_Spill No Cleanup Follow Spill Management Protocol Small_Spill->Cleanup Evacuate Evacuate Area & Call EHS Large_Spill->Evacuate Containerize_Spill Containerize & Label Spill Debris Cleanup->Containerize_Spill Store Store in designated Satellite Accumulation Area Containerize_Spill->Store Segregate Segregate from incompatible materials Regular_Waste->Segregate Containerize_Waste Select compatible container Segregate->Containerize_Waste Label_Waste Label as 'Hazardous Waste' with chemical name and date Containerize_Waste->Label_Waste Label_Waste->Store Contact_EHS Contact EHS for Pickup & Professional Disposal Store->Contact_EHS

Caption: Disposal Decision Workflow

References

  • [Synthesis of 3-oxabicyclo[3][3][8]heptanes by rearrangement of 3-oxaspiro[8][8]heptanes]([Link])

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Handling

Personal protective equipment for handling 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. The following protocols are synthesized from establish...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide. The following protocols are synthesized from established safety principles for related chemical structures and are designed to empower researchers with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in ensuring laboratory safety. Based on analogous compounds, 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide should be handled as a substance with the potential to cause significant irritation.

Anticipated Hazard Profile:

Hazard ClassificationGHS Hazard StatementRationale
Skin Irritation (Category 2)H315: Causes skin irritationCommon for bicyclic amines and related structures.[1][2][3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationA prevalent hazard for this class of chemicals.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory tract irritationInhalation of the dust or aerosol may irritate the respiratory system.[1][3]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedA precautionary classification based on similar compounds.[1]

The core of a safe experimental workflow is a proactive risk assessment. This involves not just identifying the hazards of the materials but also evaluating the risks associated with the specific procedures you will perform.

cluster_0 Step 1: Identify Hazards cluster_1 Step 2: Assess Risks cluster_2 Step 3: Implement Controls cluster_3 Step 4: Review & Refine a Review this guide and SDS of analogous compounds. (e.g., Skin/Eye Irritant) [2, 10, 17] b Evaluate your specific procedures. (e.g., Weighing solid creates dust; refluxing in solvent creates vapors) a->b c Use engineering controls (fume hood). Select and use appropriate PPE. Establish clear disposal routes. b->c d Review procedures after completion. Were there any near misses or spills? Update protocols as needed. c->d

Caption: Proactive Risk Assessment Workflow.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical hazard.[4] Its selection must be directly informed by the risk assessment. Below are the minimum PPE requirements for handling 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide.

Minimum PPE Requirements:

TaskGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing/Transfer of Solid Double Nitrile GlovesSafety Goggles & Face ShieldLong-sleeved Lab CoatWork within a Chemical Fume Hood
Solution Preparation/Transfer Double Nitrile GlovesSafety GogglesLong-sleeved Lab CoatWork within a Chemical Fume Hood
Reaction Workup & Purification Double Nitrile GlovesSafety Goggles & Face ShieldLong-sleeved Lab CoatWork within a Chemical Fume Hood
Detailed PPE Specifications:
  • Gloves: Wear two pairs of powder-free nitrile gloves.[4] The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected.[4] Change gloves at regular intervals (e.g., every 60 minutes) during extended procedures.

  • Eye and Face Protection: Due to the high risk of serious eye irritation (H319), safety goggles that form a seal around the eyes are mandatory.[2][5] A face shield must be worn over the goggles whenever there is a risk of splashes, such as during the transfer of liquids or when working with reactions under pressure.[4][5]

  • Protective Clothing: A long-sleeved, flame-resistant lab coat is the minimum requirement. Ensure the cuffs are snug at the wrist. For larger-scale operations (>5g), consider using an impermeable gown to provide a higher level of protection.[6]

  • Respiratory Protection: All manipulations of this compound, whether solid or in solution, must be performed inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation from dust or aerosols.[1][7]

Safe Handling and Operational Plans

A methodical approach to handling minimizes exposure and prevents accidents.

Protocol for Weighing and Transferring Solid:
  • Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Don PPE: Don all required PPE as specified in the table above.

  • Transfer: Use a spatula or powder funnel to carefully transfer the solid from the source container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust.

  • Clean-up: After transfer, gently tap any residual powder from the spatula into the receiving vessel. Decontaminate the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated solid waste container.

  • Doffing: Remove the outer pair of gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[1]

First Aid Measures:

In the event of an exposure, immediate and proper first aid is critical.

  • If Inhaled: Relocate the individual to fresh air immediately. If breathing is difficult, seek emergency medical attention.[3]

  • In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill and Emergency Management

Prompt and correct response to a spill is essential to prevent a wider contamination event.

Protocol for a Small-Scale Spill (< 1 gram):
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure the spill is manageable and that you are not at risk from vapors. If the spill is large or you feel it is unsafe to proceed, evacuate and contact your institution's emergency response team.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as diatomaceous earth or a universal binder.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in.[1] Place all cleaning materials into the same waste container.

  • Dispose: Seal the container and manage it as hazardous waste according to the disposal protocol below.

  • Report: Report the incident to your laboratory supervisor or safety officer.

A Spill Occurs B Alert Personnel & Isolate Area A->B C Assess Situation (Is it safe to clean?) B->C D Evacuate & Call Emergency Response C->D No E Don Appropriate PPE C->E Yes F Contain & Absorb Spill with Inert Material [2] E->F G Collect Waste into Labeled Container F->G H Decontaminate Area G->H I Dispose of Waste & Report H->I

Caption: Small-Scale Chemical Spill Response Workflow.

Waste Disposal Protocol

Proper segregation and disposal of chemical waste are legally required and ethically imperative to protect the environment. Never pour 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide or its solutions down the drain. [8] The potential for water insolubility and unknown environmental effects makes sewer disposal inappropriate.[9]

Step-by-Step Disposal Plan:
  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Unused or contaminated 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide, contaminated absorbents, and wipes.

    • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware. Ensure the container is compatible with the solvents used.

    • Contaminated Sharps & Glassware: Dispose of these in a designated puncture-proof container.

    • Contaminated PPE: Gloves, disposable lab coats, and other contaminated items should be collected in a separate, labeled bag or container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide"), and an indication of the major components and their approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area within or near the lab.[8] Keep containers closed except when adding waste.

  • Final Disposal: Arrange for the collection of all waste streams by your institution's licensed environmental management or hazardous waste disposal company.[3][10]

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Plevoets, M., et al. 2019. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

  • NIOSH. 2006. Personal Protective Equipment for Use in Handling Hazardous Drugs. Workplace Solutions. [Link]

  • ASHP. ASHP <800> Answered: Personal Protective Equipment. [Link]

  • Jubilant Biosys. 2024. Safety Data Sheet: JR-7476. [Link]

  • PharmaState Academy. 2019. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • SLAC National Accelerator Laboratory. 2021. Chemical Safety | Personal Protective Equipment Requirements. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54594759, 3-Oxa-6-azabicyclo[3.1.1]heptane. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19688498, 3-Azabicyclo(3.1.1)heptane. [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Lysenko, V., et al. 2021. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 2
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
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